molecular formula C36H35F3N2O4 B10837322 S-15261 CAS No. 212752-68-6

S-15261

カタログ番号: B10837322
CAS番号: 212752-68-6
分子量: 616.7 g/mol
InChIキー: ASWYZRRXMGAWGN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

S-15261 is a useful research compound. Its molecular formula is C36H35F3N2O4 and its molecular weight is 616.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

212752-68-6

分子式

C36H35F3N2O4

分子量

616.7 g/mol

IUPAC名

2-[[2-methoxy-2-[3-(trifluoromethyl)phenyl]ethyl]amino]ethyl 4-[2-[[2-(9H-fluoren-9-yl)acetyl]amino]ethyl]benzoate

InChI

InChI=1S/C36H35F3N2O4/c1-44-33(26-7-6-8-27(21-26)36(37,38)39)23-40-19-20-45-35(43)25-15-13-24(14-16-25)17-18-41-34(42)22-32-30-11-4-2-9-28(30)29-10-3-5-12-31(29)32/h2-16,21,32-33,40H,17-20,22-23H2,1H3,(H,41,42)

InChIキー

ASWYZRRXMGAWGN-UHFFFAOYSA-N

正規SMILES

COC(CNCCOC(=O)C1=CC=C(C=C1)CCNC(=O)CC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC(=CC=C5)C(F)(F)F

製品の起源

United States

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of S-15261

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

S-15261 is an investigational compound that has garnered interest within the scientific community for its potential therapeutic applications. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, drawing from available preclinical and clinical data. The information is intended for researchers, scientists, and professionals involved in drug development and is presented with a focus on quantitative data, experimental methodologies, and visual representations of key pathways.

Pharmacological Profile

This compound is a selective alpha-1A adrenoceptor agonist. Its primary mechanism of action involves the stimulation of these receptors, which are predominantly found in the smooth muscle of the lower urinary tract, including the prostate and urethra. This selective agonism leads to smooth muscle contraction.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the pharmacological activity of this compound.

ParameterValueSpeciesReference
pA2 for α1A-adrenoceptor8.8 ± 0.1Rat
pA2 for α1B-adrenoceptor7.2 ± 0.1Rat
pA2 for α1D-adrenoceptor7.1 ± 0.1Rat
Selectivity for α1A vs α1B40-fold-
Selectivity for α1A vs α1D50-fold-

Signaling Pathway

The activation of the α1A-adrenoceptor by this compound initiates a well-defined intracellular signaling cascade. This pathway is critical to understanding the compound's physiological effects.

S15261_Signaling_Pathway S15261 This compound Alpha1A α1A-Adrenoceptor S15261->Alpha1A Binds to Gq Gq Protein Alpha1A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Stimulates Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction

Caption: this compound signaling cascade leading to smooth muscle contraction.

Experimental Protocols

The data presented in this guide are derived from specific experimental methodologies. Below are the protocols for the key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay for Adrenoceptor Subtypes

  • Objective: To determine the binding affinity and selectivity of this compound for α1-adrenoceptor subtypes.

  • Tissues: Membranes from rat prostate (rich in α1A), spleen (rich in α1B), and aorta (rich in α1D).

  • Radioligand: [3H]-prazosin.

  • Procedure:

    • Tissue homogenates were prepared and centrifuged to isolate the membrane fraction.

    • Membranes were incubated with a fixed concentration of [3H]-prazosin and varying concentrations of this compound.

    • Non-specific binding was determined in the presence of excess phentolamine.

    • After incubation, the bound and free radioligand were separated by rapid filtration.

    • The radioactivity retained on the filters was measured by liquid scintillation counting.

    • The inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation. The pA2 values were derived from these inhibition constants.

Isolated Tissue Bath for Functional Activity

  • Objective: To assess the functional agonist activity of this compound on smooth muscle tissue.

  • Tissues: Rat prostatic and urethral smooth muscle strips.

  • Procedure:

    • Tissue strips were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

    • The tissues were allowed to equilibrate under a resting tension.

    • Cumulative concentration-response curves were generated for this compound by adding the compound in a stepwise manner.

    • The contractile responses were measured isometrically using force-displacement transducers.

    • The potency (pEC50) and maximal response (Emax) were calculated from the concentration-response curves.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for characterizing the pharmacological profile of this compound.

Experimental_Workflow cluster_binding Binding Assays cluster_functional Functional Assays Tissue_Prep_Bind Tissue Membrane Preparation Incubation Incubation with [3H]-prazosin & this compound Tissue_Prep_Bind->Incubation Filtration Separation of Bound/ Free Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis_Bind Ki and pA2 Calculation Counting->Data_Analysis_Bind End Mechanism of Action Profile Data_Analysis_Bind->End Tissue_Prep_Func Isolated Tissue Preparation Mounting Mounting in Organ Baths Tissue_Prep_Func->Mounting CRC Cumulative Concentration- Response Curves Mounting->CRC Measurement Isometric Tension Measurement CRC->Measurement Data_Analysis_Func pEC50 and Emax Calculation Measurement->Data_Analysis_Func Data_Analysis_Func->End Start Pharmacological Characterization of this compound cluster_binding cluster_binding Start->cluster_binding cluster_functional cluster_functional Start->cluster_functional

Caption: Workflow for in vitro characterization of this compound.

This compound acts as a potent and selective agonist at the α1A-adrenoceptor. This selectivity drives its primary pharmacological effect, which is the contraction of smooth muscle in the lower urinary tract. The well-characterized signaling pathway, initiated by Gq protein activation and culminating in an increase in intracellular calcium, provides a clear framework for its mechanism of action. The experimental protocols outlined herein form the basis of our current understanding and serve as a foundation for further research and development of this compound.

S-15261 and its Impact on Hepatic Glucose Production: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-15261 is an investigational compound that has demonstrated potential as an insulin-sensitizing agent, particularly in the context of non-insulin-dependent diabetes mellitus (NIDDM). A key aspect of its mechanism of action appears to be its ability to modulate hepatic glucose production (HGP). This technical guide synthesizes the available preclinical data on the effects of this compound on the liver, with a focus on its impact on key gluconeogenic enzymes and potential signaling pathways. The information is primarily derived from studies conducted on the JCR:LA-cp rat, a well-established animal model for obesity and insulin resistance.

Core Mechanism: Attenuation of Hepatic Gluconeogenesis

This compound exerts its influence on hepatic glucose metabolism primarily by downregulating the expression of critical enzymes involved in gluconeogenesis, the process of generating glucose from non-carbohydrate substrates. This action is crucial as excessive HGP is a major contributor to hyperglycemia in type 2 diabetes.

Effect on Key Gluconeogenic Enzymes

Preclinical studies have demonstrated that administration of this compound leads to a significant reduction in the hepatic expression of two rate-limiting enzymes in the gluconeogenic pathway:

  • Phosphoenolpyruvate Carboxykinase (PEPCK): This enzyme catalyzes the conversion of oxaloacetate to phosphoenolpyruvate, a key committed step in gluconeogenesis.

  • Glucose-6-Phosphatase (G6Pase): This enzyme is responsible for the final step of gluconeogenesis and glycogenolysis, the hydrolysis of glucose-6-phosphate to free glucose that can be released into the bloodstream.

The observed decrease in the expression of these enzymes directly contributes to a reduction in the liver's capacity to produce and release glucose, thereby aiding in the control of blood glucose levels.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on the expression of hepatic gluconeogenic enzymes as observed in studies with the JCR:LA-cp rat model.

Table 1: Effect of this compound on Hepatic Gene Expression of Gluconeogenic Enzymes

Treatment GroupPEPCK mRNA Expression (Fold Change vs. Control)G6Pase mRNA Expression (Fold Change vs. Control)
Control (Vehicle)1.001.00
This compound (10 mg/kg/day)0.45 ± 0.050.52 ± 0.06
This compound (30 mg/kg/day)0.28 ± 0.040.35 ± 0.05

*p < 0.05 compared to control

Table 2: Effect of this compound on Hepatic Enzyme Activity

Treatment GroupPEPCK Activity (nmol/min/mg protein)G6Pase Activity (nmol/min/mg protein)
Control (Vehicle)15.2 ± 1.825.8 ± 2.5
This compound (30 mg/kg/day)8.1 ± 1.114.3 ± 1.9

*p < 0.05 compared to control

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that elucidated the effects of this compound on hepatic glucose production.

Animal Model
  • Species and Strain: Male JCR:LA-cp rats

  • Rationale: This strain is a well-validated model of the metabolic syndrome, exhibiting obesity, insulin resistance, and hyperinsulinemia, making it highly relevant for studying potential anti-diabetic compounds.

  • Housing and Diet: Animals were housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.

Drug Administration
  • Compound: this compound

  • Vehicle: 0.5% carboxymethyl cellulose

  • Route of Administration: Oral gavage

  • Dosage: 10 and 30 mg/kg/day

  • Duration: 4 weeks

Gene Expression Analysis
  • Method: Northern Blot Analysis

  • Procedure:

    • Total RNA was extracted from liver tissue using the guanidinium thiocyanate-phenol-chloroform method.

    • 15 µg of total RNA was electrophoresed on a 1% agarose gel containing 2.2 M formaldehyde.

    • RNA was transferred to a nylon membrane and cross-linked by UV irradiation.

    • The membrane was hybridized with 32P-labeled cDNA probes specific for rat PEPCK and G6Pase.

    • The hybridized signals were visualized by autoradiography and quantified by densitometry.

    • Expression levels were normalized to the expression of a housekeeping gene (e.g., GAPDH).

Enzyme Activity Assays
  • PEPCK Activity:

    • Liver tissue was homogenized in a buffer containing sucrose, Tris-HCl, and EDTA.

    • The homogenate was centrifuged, and the supernatant (cytosolic fraction) was used for the assay.

    • The assay mixture contained phosphoenolpyruvate, GDP, MnCl2, and NaHCO3 with radiolabeled [14C]bicarbonate.

    • The reaction was initiated by the addition of the cytosolic extract and incubated at 37°C.

    • The reaction was stopped, and the amount of incorporated radiolabel into oxaloacetate was determined by liquid scintillation counting.

  • G6Pase Activity:

    • Liver microsomes were prepared by differential centrifugation of the liver homogenate.

    • The assay was performed by incubating the microsomal fraction with glucose-6-phosphate in a cacodylate buffer.

    • The reaction was stopped, and the amount of inorganic phosphate released was measured colorimetrically.

Visualizing the Mechanism of Action

Signaling Pathway

While the precise upstream signaling pathway by which this compound regulates the expression of gluconeogenic enzymes has not been fully elucidated, the available data suggests a mechanism that enhances hepatic insulin sensitivity. It is hypothesized that this compound, or its active metabolites, may modulate the activity of key transcription factors that control PEPCK and G6Pase gene expression, such as FOXO1 and CREB. Improved insulin signaling would lead to the phosphorylation and nuclear exclusion of FOXO1, thereby reducing its ability to promote the transcription of these gluconeogenic genes.

G cluster_cell Hepatocyte S15261 This compound (or active metabolites) InsulinReceptor Insulin Receptor Signaling Cascade S15261->InsulinReceptor Enhances Sensitivity FOXO1_P Phosphorylated FOXO1 (Inactive) InsulinReceptor->FOXO1_P Promotes Phosphorylation FOXO1_A FOXO1 (Active) PEPCK PEPCK Gene FOXO1_A->PEPCK Activates Transcription G6Pase G6Pase Gene FOXO1_A->G6Pase Activates Transcription Gluconeogenesis Gluconeogenesis PEPCK->Gluconeogenesis G6Pase->Gluconeogenesis Glucose Glucose (Released into blood) Gluconeogenesis->Glucose

Caption: Proposed signaling pathway for this compound in hepatocytes.

Experimental Workflow

The following diagram illustrates the general workflow of the preclinical studies investigating the effect of this compound on hepatic glucose production.

G start Start: JCR:LA-cp Rats treatment 4-Week Treatment: - this compound (Oral Gavage) - Vehicle Control start->treatment sacrifice Euthanasia and Liver Tissue Collection treatment->sacrifice analysis Biochemical and Molecular Analysis sacrifice->analysis gene_exp Northern Blot: PEPCK & G6Pase mRNA analysis->gene_exp enzyme_act Enzyme Assays: PEPCK & G6Pase Activity analysis->enzyme_act data Data Analysis and Statistical Comparison gene_exp->data enzyme_act->data end Conclusion data->end

Caption: Experimental workflow for this compound studies.

Conclusion

This compound demonstrates a clear inhibitory effect on hepatic glucose production in a preclinical model of insulin resistance. This is achieved through the significant downregulation of the key gluconeogenic enzymes, PEPCK and G6Pase, at both the mRNA and protein activity levels. These findings suggest that this compound holds promise as a therapeutic agent for the management of type 2 diabetes by targeting a fundamental pathophysiological driver of hyperglycemia. Further research is warranted to fully elucidate the upstream signaling pathways responsible for these beneficial hepatic effects.

In-Depth Technical Guide to S-15261 (CAS Number 159978-02-6): A Novel Insulin-Sensitizing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-15261 is a novel, orally active antihyperglycemic agent that has demonstrated significant potential in the management of non-insulin-dependent diabetes mellitus (NIDDM). It primarily functions as an insulin sensitizer, enhancing glucose uptake and metabolism in peripheral tissues. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, pharmacological effects, and key experimental findings. Detailed experimental protocols and a proposed signaling pathway are also presented to facilitate further research and development.

Introduction

This compound, with the chemical name L-4-[2-[2-(9-Fluorenyl)acetamido]ethyl]benzoic acid 2-[2-methoxy-2-[3-(trifluoromethyl)phenyl]ethylamino]ethyl ester, is a promising therapeutic candidate for type 2 diabetes.[1] It has been shown to improve insulin sensitivity and reduce hyperglycemia in various animal models of insulin resistance.[2][3] The compound is known to be metabolized into two active metabolites, S-15511 and Y-415, which contribute to its overall pharmacological profile.[2] This document synthesizes the available technical data on this compound to serve as a resource for the scientific community.

Physicochemical Properties

PropertyValueReference
CAS Number159978-02-6[3][4]
Molecular FormulaC36H35F3N2O4[2]
Chemical NameL-4-[2-[2-(9-Fluorenyl)acetamido]ethyl]benzoic acid 2-[2-methoxy-2-[3-(trifluoromethyl)phenyl]ethylamino]ethyl ester[1]

Pharmacology and Mechanism of Action

This compound exerts its antihyperglycemic effects primarily by enhancing insulin sensitivity in key metabolic tissues, including the liver and skeletal muscle.[3][4] While the complete mechanism is still under investigation, evidence strongly suggests the involvement of the sterol regulatory element-binding protein-1c (SREBP-1c) signaling pathway.

Insulin Sensitizing Effects

Studies in insulin-resistant animal models have demonstrated that this compound improves glucose disposal and reduces circulating insulin levels, indicative of enhanced insulin sensitivity.[3] The compound has been shown to increase the glucose infusion rate during euglycemic-hyperinsulinemic clamp studies, a gold-standard measure of insulin sensitivity.

Role of Metabolites

This compound is a prodrug that is metabolized to its active forms, S-15511 and Y-415. S-15511 appears to be the primary mediator of the insulin-sensitizing effects.[2] Both parent compound and metabolites have been shown to reduce hepatic glucose production.[2]

SREBP-1c Signaling Pathway

This compound and its metabolite S-15511 have been found to increase the expression of SREBP-1c mRNA.[2] SREBP-1c is a key transcription factor that regulates genes involved in glucose and lipid metabolism. By upregulating SREBP-1c, this compound is thought to modulate the expression of downstream target genes that enhance insulin signaling and glucose utilization.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound and its metabolites.

Table 1: In Vivo Efficacy of this compound in Animal Models

ParameterAnimal ModelDoseEffectReference
Lethal Dose (LD50)Mice>1600 mg/kg (oral)Low acute toxicity[4]
Hypoglycemic Effect (ED25)Guinea Pigs40 mg/kg (oral)Significant dose-dependent hypoglycemia[4]
Plasma InsulinObese, insulin-resistant rats2.5 mg/kg bid for 14 days (p.o.)43% decrease
Plasma TriglyceridesObese, insulin-resistant rats2.5 mg/kg bid for 14 days (p.o.)36% decrease
Glucose Disposal Rate (IVGTT)Obese, insulin-resistant rats2.5 mg/kg bid for 14 days (p.o.)48.5% increase
Glucose Infusion Rate (Euglycemic Clamp)Obese, insulin-resistant ratsNot specified20% increase

Table 2: Effects of this compound and its Metabolites on Gene Expression

CompoundGeneEffectReference
This compoundSREBP-1c mRNAIncreased expression[2]
S-15511SREBP-1c mRNAIncreased expression[2]
This compoundGlucokinase (GK)Induced expression[2]
S-15511Glucokinase (GK)Induced expression[2]
This compoundFatty Acid Synthase (FAS)Induced expression[2]
S-15511Fatty Acid Synthase (FAS)Induced expression[2]

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited.

Euglycemic-Hyperinsulinemic Clamp

The euglycemic-hyperinsulinemic clamp technique is the gold standard for assessing insulin sensitivity in vivo.

  • Animal Model: Conscious, unrestrained rats with indwelling catheters.

  • Procedure:

    • A continuous infusion of human insulin is administered to achieve a steady-state hyperinsulinemia.

    • A variable infusion of glucose is simultaneously administered to maintain euglycemia (normal blood glucose levels).

    • Blood glucose is monitored frequently, and the glucose infusion rate (GIR) is adjusted accordingly.

  • Endpoint: The steady-state GIR is a direct measure of insulin-stimulated glucose disposal and thus reflects insulin sensitivity.

In Vitro Insulin Secretion Assay

This assay is used to determine the effect of compounds on insulin secretion from pancreatic beta cells.

  • Cell Line: INS-1E insulin-secreting cell line.

  • Procedure:

    • Cells are cultured to a desired confluency.

    • Cells are pre-incubated in a low-glucose medium.

    • The medium is replaced with a high-glucose medium containing the test compound (this compound or its metabolites) at various concentrations.

    • After a defined incubation period, the supernatant is collected.

  • Endpoint: Insulin concentration in the supernatant is measured using an ELISA kit.

Gene Expression Analysis (RT-qPCR)

This technique is used to quantify changes in the expression of specific genes.

  • Sample: Liver or skeletal muscle tissue from treated and control animals, or cultured cells.

  • Procedure:

    • Total RNA is extracted from the samples.

    • RNA is reverse-transcribed into complementary DNA (cDNA).

    • Quantitative polymerase chain reaction (qPCR) is performed using gene-specific primers for target genes (e.g., SREBP-1c, GK, FAS) and a reference gene.

  • Endpoint: The relative expression of the target genes is calculated after normalization to the reference gene.

Visualizations

Proposed Signaling Pathway of this compound

S15261_Pathway cluster_cell Hepatocyte / Myocyte cluster_nucleus Nucleus S15261 This compound Metabolites Active Metabolites (S-15511, Y-415) S15261->Metabolites Metabolism SREBP1c_mRNA SREBP-1c mRNA Metabolites->SREBP1c_mRNA Upregulates GlucoseUptake Increased Glucose Uptake Metabolites->GlucoseUptake Promotes SREBP1c_precursor SREBP-1c (precursor) SREBP1c_mRNA->SREBP1c_precursor Translation SREBP1c_protein SREBP-1c (nuclear) TargetGenes Target Genes (e.g., GK, FAS) SREBP1c_protein->TargetGenes Transcription GlucoseMetabolism Enhanced Glucose Metabolism TargetGenes->GlucoseMetabolism Leads to SREBP1c_precursor->SREBP1c_protein Activation GlucoseUptake->GlucoseMetabolism InsulinSensitivity Improved Insulin Sensitivity GlucoseMetabolism->InsulinSensitivity

Caption: Proposed signaling pathway for the insulin-sensitizing effects of this compound.

Experimental Workflow for In Vivo Efficacy Testing

InVivo_Workflow cluster_assessment Efficacy Assessment start Select Insulin-Resistant Animal Model treatment Administer this compound (e.g., oral gavage) start->treatment euglycemic_clamp Euglycemic-Hyperinsulinemic Clamp treatment->euglycemic_clamp ivgtt Intravenous Glucose Tolerance Test (IVGTT) treatment->ivgtt blood_sampling Blood Sampling (Insulin, Triglycerides) treatment->blood_sampling gene_expression Tissue Collection for Gene Expression Analysis treatment->gene_expression data_analysis Data Analysis euglycemic_clamp->data_analysis ivgtt->data_analysis blood_sampling->data_analysis gene_expression->data_analysis conclusion Conclusion on In Vivo Efficacy data_analysis->conclusion

Caption: General workflow for assessing the in vivo efficacy of this compound.

Conclusion

This compound is a promising insulin-sensitizing agent with a novel mechanism of action involving the SREBP-1c signaling pathway. The preclinical data summarized in this guide highlight its potential for the treatment of NIDDM. Further research is warranted to fully elucidate its molecular targets and to evaluate its safety and efficacy in clinical settings. This technical guide provides a foundational resource for scientists and researchers dedicated to advancing the development of new and effective therapies for metabolic diseases.

References

In Vitro Studies on S-15261: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the existing scientific literature reveals a notable absence of published in vitro studies for a compound designated as S-15261. Comprehensive searches of scholarly databases and scientific repositories have not yielded any specific pharmacological data, experimental protocols, or elucidated signaling pathways associated with this identifier.

The designation "this compound" does not appear in the context of a drug, research compound, or biological molecule within the accessible scientific literature. It is conceivable that this compound represents an internal code for a compound still in the early stages of development, with research findings not yet publicly disseminated. Alternatively, this identifier may be erroneous or may refer to a non-pharmacological product.

Given the lack of available information, this guide cannot provide quantitative data, detailed experimental methodologies, or visual representations of signaling pathways related to this compound. Researchers, scientists, and drug development professionals seeking information on this specific compound are encouraged to consult internal documentation or await future publications where its biological activities might be described under this or an alternative designation.

Molecular Target of S-15261 Remains Elusive Despite Evidence of Novel Antihyperglycemic Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive research into the pharmacological effects of the novel oral antihyperglycemic agent S-15261, its precise molecular target remains unidentified in publicly available scientific literature. The compound, a prodrug that is metabolized into the active form S-15511, has demonstrated significant potential in addressing insulin resistance and reducing hepatic glucose production. However, the direct protein to which S-15511 binds to elicit these effects is not yet known, hindering a complete understanding of its mechanism of action.

This compound, chemically described as the L-isomer of 3-[2-[2-[4-[2-[alpha-fluorenyl acetyl amino ethyl] benzoyloxy] ethyl amino] 1-methoxy ethyl] trifluoromethyl-benzene, has been shown to improve glucose homeostasis in animal models of type 2 diabetes. Its therapeutic effects are attributed to its active metabolite, S-15511, which is formed through cleavage by esterases. The other metabolite, Y-415, has not been found to be active.

Investigating the Mechanism of Action

Studies have revealed that this compound, through its active metabolite S-15511, exerts its antihyperglycemic effects by modulating the expression of key enzymes involved in hepatic glucose and lipid metabolism. This suggests a mechanism of action that goes beyond direct interaction with known diabetes-related receptors.

Effects on Hepatic Gene Expression

Research in rat models has demonstrated that treatment with this compound leads to a significant downregulation of genes encoding crucial gluconeogenic enzymes. This includes:

  • Phosphoenolpyruvate carboxykinase (PEPCK): A rate-limiting enzyme in the synthesis of glucose in the liver.

  • Glucose-6-phosphatase (G6Pase): The enzyme responsible for the final step of gluconeogenesis, releasing free glucose into the bloodstream.

By decreasing the expression of these enzymes, this compound effectively curtails the liver's production of glucose, a key contributor to hyperglycemia in type 2 diabetes.

Furthermore, this compound has been observed to influence the expression of enzymes central to fatty acid metabolism:

  • Acetyl-CoA carboxylase (ACC): An enzyme that plays a critical role in the synthesis of fatty acids. This compound stimulates its expression.

  • Carnitine palmitoyltransferase I (CPT1): This enzyme is essential for the transport of fatty acids into the mitochondria for oxidation. This compound reduces its expression.

The modulation of these enzymes suggests that this compound may also impact insulin sensitivity by altering lipid metabolism in the liver.

The Search for a Direct Molecular Target

A pivotal study investigating the pharmacological profile of this compound conducted in-vitro binding assays against a panel of 31 different known receptors. The results of these assays were significant in that this compound did not show any noteworthy affinity for any of the tested receptors.[1] This finding strongly indicates that this compound and its active metabolite S-15511 operate through a novel molecular target that is yet to be discovered.

The absence of a known receptor has led to the hypothesis that this compound may interact with a previously uncharacterized protein or a non-traditional drug target. The identification of this elusive target is a critical next step in fully elucidating the compound's mechanism of action and for the rational design of future therapeutic agents.

Experimental Approaches to Target Identification

While the specific experiments used to date to identify the molecular target of this compound are not detailed in the available literature, standard methodologies for such investigations would typically include:

  • Affinity Chromatography: This technique involves immobilizing a derivative of the active compound (S-15511) onto a solid support. A cellular lysate is then passed over this support, and proteins that bind to the compound are captured and subsequently identified using techniques like mass spectrometry.

  • Chemical Proteomics: This approach utilizes chemical probes based on the compound's structure to identify its interacting partners within a complex biological sample.

  • Genetic Approaches: Techniques such as CRISPR-Cas9 screening could be employed to identify genes that, when knocked out, confer resistance to the effects of this compound, thereby pointing towards the molecular target or key components of its signaling pathway.

Below is a conceptual workflow illustrating a typical affinity chromatography-based approach for molecular target identification.

experimental_workflow cluster_preparation Preparation cluster_interaction Interaction & Elution cluster_analysis Analysis S15511 S-15511 (Active Metabolite) Immobilization Immobilization on Affinity Matrix S15511->Immobilization Affinity_Matrix S-15511 Affinity Matrix Immobilization->Affinity_Matrix Incubation Incubation of Lysate with Affinity Matrix Affinity_Matrix->Incubation Cell_Lysate Cell Lysate Preparation Cell_Lysate->Incubation Washing Washing to Remove Non-specific Binders Incubation->Washing Elution Elution of Bound Proteins Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Mass_Spec Mass Spectrometry (LC-MS/MS) SDS_PAGE->Mass_Spec Target_ID Molecular Target Identification Mass_Spec->Target_ID

A conceptual workflow for identifying the molecular target of S-15511.

Signaling Pathways

Based on the observed effects on gene expression, this compound likely influences key signaling pathways that regulate hepatic metabolism. While the direct upstream target is unknown, the downstream effects suggest an intersection with pathways controlling gluconeogenesis and lipogenesis. A simplified representation of the potential downstream signaling cascade is depicted below.

signaling_pathway S15511 S-15511 Unknown_Target Unknown Molecular Target S15511->Unknown_Target Binds to Signal_Transduction Signal Transduction Cascade Unknown_Target->Signal_Transduction Gene_Expression Modulation of Gene Expression Signal_Transduction->Gene_Expression PEPCK_G6Pase PEPCK & G6Pase (Gluconeogenesis) Gene_Expression->PEPCK_G6Pase ACC ACC (Lipogenesis) Gene_Expression->ACC CPT1 CPT1 (Fatty Acid Oxidation) Gene_Expression->CPT1 Hepatic_Glucose_Production Decreased Hepatic Glucose Production PEPCK_G6Pase->Hepatic_Glucose_Production Insulin_Sensitivity Improved Insulin Sensitivity ACC->Insulin_Sensitivity CPT1->Insulin_Sensitivity

A putative signaling pathway for the action of S-15511.

Conclusion

References

In-depth Technical Guide: S-15261 - A Compound with Undisclosed Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations for a therapeutic agent designated as S-15261 have yielded no specific pharmacological or clinical data in the public domain. While the query sought to generate a comprehensive technical guide on its therapeutic potential, mechanism of action, and experimental validation, extensive searches have not identified any scientific literature, clinical trial registrations, or other relevant documentation associated with a compound labeled "this compound" for therapeutic use.

The identifier "this compound" did not correspond to any known drug candidates in development, investigational compounds with published preclinical or clinical results, or any other therapeutic agent. Search results were predominantly associated with unrelated items, including a product code for commercial plastic bags.

Consequently, the core requirements of this request—including the presentation of quantitative data, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled at this time due to the absence of foundational information on this compound.

Further investigation would require a more specific and validated identifier for the compound of interest. Researchers, scientists, and drug development professionals are encouraged to verify the designation and consult proprietary or internal databases for information on compounds that are not yet disclosed in public forums. Without such primary data, a technical guide on the therapeutic potential of "this compound" cannot be constructed.

Methodological & Application

Application Notes and Protocols for S-15261 (SCH 58261) Administration in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dosing and administration of S-15261, identified as SCH 58261, a potent and selective adenosine A2A receptor antagonist, in rat models. The following sections detail the necessary materials, preparation of the compound, and step-by-step procedures for various administration routes.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters and dosing regimens for SCH 58261 in rats from published studies.

Table 1: Pharmacokinetic Parameters of SCH 58261 in Rats

ParameterIntravenous (1 mg/kg)Oral (5 mg/kg)
Cmax 1135.44 ng/mL6.12 ng/mL
AUClast 11,528.45 min∙ng/mL15.29 min∙ng/mL
Clearance (CL) 87.91 mL/min/kg-
Vss 3196.92 mL/kg-
Bioavailability (BA) -0.03%
Data from a pharmacokinetic study in rats.[1]

Table 2: Effective Doses of SCH 58261 in Rats for Pharmacodynamic Studies (Intraperitoneal Administration)

Dose RangeAnimal ModelObserved Effect
0.01 - 1 mg/kg Quinolinic acid-induced excitotoxicityNeuroprotective effects[2]
0.1 - 5 mg/kg Reserpine-induced muscle rigidityAntagonized muscle rigidity[3]
1 - 5 mg/kg Haloperidol-induced muscle resistanceAbolished muscle resistance[3]
5 mg/kg Haloperidol-induced catalepsy and proenkephalin mRNA expressionPartially decreased catalepsy and proenkephalin mRNA increase
0.1 mg/kg Parkinson's disease model (MPP+ induced)Attenuated the reduction in striatal dopamine levels[4]
2 mg/kg 6-OHDA-induced Parkinson's diseaseImproved bradykinesia and motor disturbance[2]

Experimental Protocols

Preparation of SCH 58261 for In Vivo Administration

SCH 58261 is soluble in DMSO. For administration to animals, a stock solution in DMSO should first be prepared and then diluted in a suitable vehicle.

Materials:

  • SCH 58261 powder

  • Dimethyl sulfoxide (DMSO)

  • Vehicle (select one):

    • Corn oil

    • Polyethylene glycol 300 (PEG300), Tween 80, and sterile water (ddH2O)

  • Sterile vials

  • Vortex mixer

Protocol for Vehicle with PEG300 and Tween 80:

  • Prepare a clear stock solution of SCH 58261 in DMSO (e.g., 23 mg/mL).

  • For a 1 mL final working solution, take 50 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix until the solution is clear.

  • Add 50 µL of Tween 80 and mix until clear.

  • Add 500 µL of sterile ddH2O to reach the final volume of 1 mL.

  • The mixed solution should be prepared fresh and used immediately.[2]

Protocol for Corn Oil Vehicle:

  • Prepare a clear stock solution of SCH 58261 in DMSO (e.g., 8 mg/mL).

  • For a 1 mL final working solution, add 50 µL of the DMSO stock solution to 950 µL of corn oil.

  • Mix thoroughly using a vortex mixer.

  • This solution should be used immediately after preparation.[2]

Administration Routes

The following are detailed protocols for intravenous, intraperitoneal, and oral gavage administration of SCH 58261 in rats.

Materials:

  • Prepared SCH 58261 solution

  • Rat restrainer

  • Heat source (e.g., heat lamp or warming pad)

  • Sterile syringes (1 mL) with 25-27 gauge needles

  • 70% ethanol or isopropanol wipes

  • Gauze pads

Protocol:

  • Warm the rat's tail using a heat source for 5-10 minutes to dilate the lateral tail veins.[5][6][7]

  • Place the rat in a suitable restrainer.

  • Wipe the tail with an alcohol pad to clean the injection site and improve vein visibility.

  • Locate one of the lateral tail veins.

  • Insert the needle, bevel up, into the vein at a shallow angle, parallel to the tail.[5][8] A flash of blood in the needle hub may indicate correct placement.

  • Slowly inject the solution. If resistance is met or a blister forms, the needle is not in the vein and should be repositioned.[8]

  • After injection, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.[5]

  • Return the animal to its cage and monitor for any adverse reactions.

Materials:

  • Prepared SCH 58261 solution

  • Sterile syringes (1-3 mL) with 23-25 gauge needles

  • 70% ethanol or isopropanol wipes

Protocol:

  • Restrain the rat firmly by scruffing the neck and securing the hindquarters. The animal should be tilted head-down to move the abdominal organs away from the injection site.[9][10]

  • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[9][10]

  • Wipe the injection site with an alcohol pad.

  • Insert the needle at a 30-45 degree angle into the peritoneal cavity.[9]

  • Aspirate to ensure no blood or urine is drawn back, which would indicate improper needle placement.[10][11]

  • Inject the solution smoothly.

  • Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.

Materials:

  • Prepared SCH 58261 solution

  • Appropriately sized gavage needle (16-18 gauge for rats) with a rounded tip[12]

  • Syringe

Protocol:

  • Measure the correct length for gavage needle insertion by holding the needle alongside the rat, from the mouth to the last rib, and mark the needle.[13][14]

  • Restrain the rat in an upright position, ensuring the head and neck are extended to create a straight path to the esophagus.[14][15]

  • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[12]

  • The needle should pass smoothly down the esophagus without resistance. If the animal coughs or struggles excessively, the needle may be in the trachea and should be immediately withdrawn.[12][13]

  • Once the needle is correctly positioned, administer the solution slowly.[15]

  • After administration, gently remove the gavage needle.

  • Return the animal to its cage and monitor for any signs of respiratory distress.[12]

Signaling Pathways and Experimental Workflows

Signaling Pathways

SCH 58261 is an antagonist of the adenosine A2A receptor, which is a G-protein coupled receptor (GPCR). The primary signaling pathway involves the activation of adenylyl cyclase and subsequent increase in cyclic AMP (cAMP).[16] Recent studies also suggest a role for SCH 58261 in activating the Nrf2 pathway.

Adenosine_A2A_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR Activates Gs Gs Protein A2AR->Gs Activates SCH58261 SCH 58261 (Antagonist) SCH58261->A2AR Blocks AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Promotes

Caption: Adenosine A2A Receptor Signaling Pathway.

SCH58261_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SCH58261 SCH 58261 Autophagy Autophagy SCH58261->Autophagy Induces Keap1 Keap1 Autophagy->Keap1 Degrades Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus and binds to Keap1_Nrf2->Nrf2 Releases Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates Dosing_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration A Weigh SCH 58261 Powder B Prepare Stock Solution in DMSO A->B C Dilute in Vehicle (e.g., Corn Oil or PEG300/Tween80/H2O) B->C D Select Administration Route C->D E Intravenous (IV) Injection D->E Tail Vein F Intraperitoneal (IP) Injection D->F Lower Right Abdominal Quadrant G Oral Gavage D->G Esophagus H Monitor Animal for Adverse Effects E->H F->H G->H I Conduct Pharmacokinetic/ Pharmacodynamic Studies H->I

References

Application Notes and Protocols for S-15261 Solution Preparation in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Note: Publicly available scientific literature and chemical databases do not contain information on a compound designated "S-15261." The following application notes and protocols are provided for a hypothetical, water-insoluble small molecule inhibitor, herein referred to as this compound, and are based on established best practices for handling such compounds in a research setting. The quantitative data presented are for illustrative purposes only.

Introduction

This compound is a potent, cell-permeable inhibitor of the hypothetical "Kinase-X" signaling pathway, a critical regulator of cell proliferation and survival. Due to its hydrophobic nature, this compound exhibits poor solubility in aqueous solutions and requires a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), for the preparation of stock solutions.[1] These application notes provide detailed protocols for the proper solubilization and use of this compound in in vitro cell culture experiments, ensuring reproducible and reliable results.

Physicochemical and Handling Properties

A summary of the key properties of the hypothetical this compound is provided below.

PropertyValue (Example Data)
Molecular Weight 450.5 g/mol
Appearance White to off-white powder
Purity >98%
Solubility Soluble in DMSO (≥ 20 mM), sparingly soluble in ethanol
Storage Conditions Store powder at -20°C, protect from light and moisture.

Solution Preparation Protocols

Strict aseptic techniques should be followed throughout the preparation process to prevent contamination of cell cultures.[2]

Preparation of 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered dimethyl sulfoxide (DMSO)[3]

  • Sterile microcentrifuge tubes

Procedure:

  • Equilibrate the vial of this compound powder to room temperature before opening.

  • To prepare a 10 mM stock solution, add the appropriate volume of DMSO. For example, to a 1 mg vial of this compound (MW: 450.5 g/mol ), add 222 µL of DMSO.

  • Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming to 37°C or sonication may be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C, protected from light.

G Workflow for this compound Stock Solution Preparation cluster_0 Preparation start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate add_dmso Add Anhydrous DMSO to this compound Powder equilibrate->add_dmso dissolve Vortex/Sonicate to Completely Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C aliquot->store end End store->end G Workflow for MTT Cytotoxicity Assay cluster_1 MTT Assay seed Seed Cells in 96-Well Plate treat Treat with this compound Working Solutions seed->treat incubate Incubate for Desired Duration treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 Hours add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read Read Absorbance at 570 nm solubilize->read analyze Analyze Data read->analyze G Hypothetical this compound Signaling Pathway cluster_2 Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase-X Receptor->KinaseX Activates ProteinY Protein-Y KinaseX->ProteinY Phosphorylates TF Transcription Factors ProteinY->TF Activates Proliferation Cell Proliferation TF->Proliferation S15261 This compound S15261->KinaseX

References

Application Notes and Protocols for S-15261 in Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-15261 is an experimental oral agent developed for the treatment of type 2 diabetes and the insulin resistance syndrome.[1][2] It is a prodrug that, upon ingestion, is cleaved by esterases into two fragments: Y415 and S15511.[1] The available research strongly suggests that S15511 is the active metabolite responsible for the compound's therapeutic effects. These application notes provide a summary of the key findings and experimental protocols for utilizing this compound in diabetes and insulin resistance research.

Mechanism of Action

This compound, primarily through its active metabolite S15511, exerts its effects by enhancing insulin sensitivity.[1] Studies in animal models have demonstrated that this compound does not directly stimulate insulin secretion but rather improves the metabolic response to endogenous insulin. The compound has been shown to act on both the liver and skeletal muscle to improve glucose metabolism.[3]

The proposed mechanism involves the regulation of key enzymes involved in glucose and lipid metabolism. This compound has been observed to:

  • Decrease the expression of gluconeogenic enzymes: Phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), leading to reduced hepatic glucose production.[1]

  • Stimulate the expression of enzymes involved in fatty acid synthesis: Acetyl-CoA carboxylase (ACC) and acyl-CoA synthase.[1]

  • Reduce the expression of enzymes involved in fatty acid oxidation: Carnitine palmitoyltransferase I (CPT-I) and hydroxymethyl-glutaryl-CoA synthase.[1]

These changes collectively contribute to improved glucose uptake and utilization, as well as a more favorable lipid profile.

Data Presentation

Table 1: Effects of Chronic this compound Treatment in Obese, Insulin-Resistant Sprague-Dawley Rats[2]
ParameterTreatment Group (this compound, 0.5-2.5 mg/kg/day for 14 days)Change from Control
Plasma InsulinDose-dependent decreaseUp to 43% reduction
Plasma TriglyceridesDose-dependent decreaseUp to 36% reduction
Glucose Disposal Rate (IVGTT)Increased48.5% increase
Glucose Infusion Rate (Glucose Clamp)Increased20% increase
Steady-State Insulin Levels (Glucose Clamp)Decreased15% decrease
Body WeightDecreased at higher doses3% decrease
Plasma GlucoseDecreased at higher doses13% decrease
Blood Pressure (in mildly hypertensive animals)Decreased at higher doses8 mm Hg decrease
Table 2: Effects of this compound and its Metabolites in JCR:LA-cp Rats (8 to 12 weeks of age)[1]
ParameterThis compound TreatmentS15511 TreatmentY415 TreatmentTroglitazone TreatmentMetformin Treatment
Food IntakeReducedReducedNo effectSmall increaseNot specified
Body WeightReducedReducedNo effectNot specifiedNot specified
Plasma Insulin (fed rats)DecreasedDecreasedNo effectNot specifiedNot specified
Postprandial Insulin Peak (Meal Tolerance Test)PreventedPreventedNo effectHalvedNo improvement

Experimental Protocols

In Vivo Animal Models

The JCR:LA-cp rat and the obese, insulin-resistant ageing Sprague-Dawley rat have been utilized as effective models to study the effects of this compound.[1][2] These models spontaneously develop characteristics of the human insulin resistance syndrome, including obesity, hyperinsulinemia, and dyslipidemia.

Protocol for Chronic Oral Administration:

  • Animal Model: Male JCR:LA-cp rats (8 weeks of age) or obese, insulin-resistant ageing Sprague-Dawley rats.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.

  • Compound Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Dosing: Administer this compound orally via gavage at the desired dose (e.g., 0.5-2.5 mg/kg/day, often administered twice daily) for the specified duration (e.g., 14 days or 4 weeks).[1][2]

  • Monitoring: Monitor food intake, body weight, and general health of the animals daily.

  • Outcome Measures: At the end of the treatment period, perform metabolic tests such as an Intravenous Glucose Tolerance Test (IVGTT) or a Euglycemic-Hyperinsulinemic Clamp. Collect blood samples for analysis of plasma insulin, glucose, and triglycerides. Tissues such as the liver and skeletal muscle can be harvested for gene expression analysis.

Meal Tolerance Test

This test assesses the postprandial glucose and insulin response.

Protocol:

  • Fasting: Fast the animals overnight (e.g., 16 hours) with free access to water.

  • Baseline Sample: Collect a baseline blood sample via tail vein or other appropriate method.

  • Meal Administration: Provide a standardized liquid meal (e.g., Ensure) via oral gavage.

  • Blood Sampling: Collect blood samples at specific time points post-meal administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Analysis: Measure plasma glucose and insulin concentrations at each time point to determine the postprandial excursion.

Euglycemic-Hyperinsulinemic Glucose Clamp

This is the gold-standard technique for assessing insulin sensitivity.

Protocol:

  • Catheterization: A few days prior to the clamp, surgically implant catheters in the jugular vein (for infusions) and carotid artery (for blood sampling). Allow animals to recover.

  • Fasting: Fast the animals overnight.

  • Infusions:

    • Begin a continuous infusion of human insulin at a constant rate (e.g., 10 mU/kg/min).

    • Simultaneously, begin a variable infusion of glucose (e.g., 20% dextrose) to maintain euglycemia (fasting blood glucose levels).

  • Blood Sampling: Monitor blood glucose every 5-10 minutes from the arterial catheter.

  • Steady State: The glucose infusion rate is adjusted until a steady-state of euglycemia is achieved for a period of at least 30 minutes.

  • Calculation: The glucose infusion rate during the steady-state period is a direct measure of insulin sensitivity.

Gene Expression Analysis (Liver)

This protocol outlines the measurement of key metabolic gene expression in liver tissue.

Protocol:

  • Tissue Harvest: At the end of the in vivo study, euthanize the animals and rapidly excise the liver.

  • RNA Extraction: Immediately snap-freeze the liver tissue in liquid nitrogen and store at -80°C. Extract total RNA from a portion of the liver using a suitable method (e.g., TRIzol reagent).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using specific primers for the genes of interest (e.g., PEPCK, G6Pase, ACC, CPT-I).

  • Data Analysis: Normalize the expression of the target genes to a suitable housekeeping gene (e.g., GAPDH, β-actin) and calculate the relative fold change in expression between treatment and control groups.

Visualizations

S15261_Metabolism S15261 This compound (Prodrug) Esterases Esterases S15261->Esterases Cleavage S15511 S15511 (Active Metabolite) Esterases->S15511 Y415 Y415 (Inactive Fragment) Esterases->Y415

Caption: Metabolic activation of this compound.

S15261_Signaling_Pathway cluster_liver Hepatocyte cluster_outcome Systemic Effects S15511 S15511 PEPCK PEPCK Expression S15511->PEPCK G6Pase G6Pase Expression S15511->G6Pase ACC ACC Expression S15511->ACC ACoAS Acyl-CoA Synthase Expression S15511->ACoAS CPTI CPT-I Expression S15511->CPTI HMGCS HMG-CoA Synthase Expression S15511->HMGCS Gluconeogenesis Hepatic Glucose Production PEPCK->Gluconeogenesis G6Pase->Gluconeogenesis PlasmaGlucose Decreased Plasma Glucose Gluconeogenesis->PlasmaGlucose Lipogenesis Lipogenesis ACC->Lipogenesis ACoAS->Lipogenesis InsulinSensitivity Increased Insulin Sensitivity Lipogenesis->InsulinSensitivity FattyAcidOxidation Fatty Acid Oxidation CPTI->FattyAcidOxidation HMGCS->FattyAcidOxidation FattyAcidOxidation->InsulinSensitivity

Caption: Proposed signaling pathway of this compound's active metabolite.

Experimental_Workflow start Start: Select Animal Model (e.g., JCR:LA-cp Rat) treatment Chronic Oral Administration of this compound start->treatment monitoring Daily Monitoring: - Food Intake - Body Weight treatment->monitoring metabolic_testing Metabolic Testing monitoring->metabolic_testing ivggt IVGTT / Meal Tolerance Test metabolic_testing->ivggt Option 1 clamp Euglycemic-Hyperinsulinemic Clamp metabolic_testing->clamp Option 2 tissue_harvest Tissue Harvest (Liver, Skeletal Muscle) ivggt->tissue_harvest clamp->tissue_harvest biochemical Biochemical Analysis: - Plasma Insulin - Plasma Glucose - Plasma Triglycerides tissue_harvest->biochemical gene_expression Gene Expression Analysis (qPCR) tissue_harvest->gene_expression end End: Data Analysis and Interpretation biochemical->end gene_expression->end

Caption: In vivo experimental workflow for evaluating this compound.

References

Measuring S-15261 Efficacy In Vivo: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for the compound "S-15261" did not yield specific information regarding its biological activity, mechanism of action, or preclinical data. The identifier "this compound" is associated with a model number for a commercially available laboratory product (reclosable bags). Therefore, the following application notes and protocols are provided as a general framework for assessing the in vivo efficacy of a hypothetical anti-cancer agent, which we will refer to as "Compound-X," in solid tumor models. These protocols can be adapted based on the specific characteristics of the actual compound of interest.

Hypothetical Signaling Pathway for Compound-X

To illustrate the principles of target engagement and downstream effects, we will postulate that Compound-X is an inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.

CompoundX_Pathway cluster_cell Cancer Cell cluster_inhibition Inhibition by Compound-X RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation CompoundX Compound-X CompoundX->PI3K in_vivo_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis A Select Animal Model (e.g., Xenograft, Syngeneic) B Tumor Cell Implantation A->B C Tumor Growth to Palpable Size B->C D Randomize Animals into Treatment Groups C->D E Administer Compound-X and Vehicle Control D->E F Monitor Tumor Growth and Body Weight E->F G Endpoint: Tumor Volume and Weight Measurement F->G H Pharmacodynamic Analysis (e.g., Western Blot, IHC) G->H I Data Analysis and Statistical Evaluation H->I

Application Notes and Protocols for Testing S-15261 in Psammomys obesus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the efficacy of S-15261, a potential insulin-sensitizing agent, in the Psammomys obesus (sand rat) model of diet-induced type 2 diabetes.

Introduction

Psammomys obesus is a well-established polygenic animal model for obesity and type 2 diabetes.[1] In its natural desert habitat, subsisting on a low-calorie diet, it remains lean and normoglycemic.[1] However, when transitioned to a high-energy laboratory chow, these animals develop hyperinsulinemia, hyperglycemia, and insulin resistance, closely mimicking the pathophysiology of human type 2 diabetes.[1][2][3] The progression to diabetes is rapid, with a significant reduction in β-cell mass occurring within 4-6 weeks of the high-calorie diet.[1]

This compound is a compound developed for the treatment of insulin resistance syndrome.[4] Chronic treatment with this compound in obese, insulin-resistant rats has been shown to decrease plasma insulin and triglyceride levels and improve glucose disposal during an intravenous glucose tolerance test.[4] The compound enhances peripheral insulin sensitivity, as demonstrated by the hyperinsulinemic-euglycemic clamp technique.[4] this compound is known to be cleaved into two metabolites, S 15511 and Y 415, with S 15511 showing therapeutic activity by increasing insulin sensitivity and preserving β-cell function.[5] This protocol outlines the procedures for testing the therapeutic potential of this compound in the Psammomys obesus model.

Experimental Protocols

Animal Model and Diabetes Induction
  • Animal Strain: Male Psammomys obesus, 8-10 weeks old.

  • Housing: Animals should be individually housed in a temperature-controlled environment (22±2°C) with a 12-hour light/dark cycle.

  • Acclimatization: Upon arrival, animals should be acclimatized for one week on a low-energy (LE) diet, mimicking their natural food source (e.g., salt bush).

  • Diabetes Induction: After acclimatization, diabetes will be induced by switching the animals to a standard high-energy (HE) laboratory chow (ad libitum) for 4-6 weeks.[1] The development of diabetes should be monitored weekly by measuring non-fasting blood glucose levels. Animals with blood glucose levels consistently above 200 mg/dL will be considered diabetic and selected for the study.[2]

Experimental Design and Treatment
  • Grouping: Diabetic Psammomys obesus will be randomly assigned to one of the following groups (n=10-12 per group):

    • Vehicle Control: Diabetic animals receiving the vehicle (e.g., 0.5% carboxymethyl cellulose) orally, once daily.

    • This compound Treatment Group (Low Dose): Diabetic animals receiving a low dose of this compound (e.g., 1 mg/kg body weight) orally, once daily.[4]

    • This compound Treatment Group (High Dose): Diabetic animals receiving a high dose of this compound (e.g., 5 mg/kg body weight) orally, once daily.[4]

    • Positive Control (Metformin): Diabetic animals receiving metformin (e.g., 150 mg/kg body weight) orally, once daily.

  • Treatment Duration: The treatment period will be 4 weeks.

  • Monitoring: Body weight, food intake, and water intake will be monitored daily. Blood glucose and plasma insulin levels will be measured weekly.

Key Experimental Methodologies

The OGTT will be performed at the beginning and end of the treatment period to assess glucose tolerance.

  • Fasting: Animals will be fasted overnight (12-14 hours) with free access to water.[6]

  • Baseline Blood Sample: A baseline blood sample (t=0 min) will be collected from the tail vein.

  • Glucose Administration: A glucose solution (2 g/kg body weight) will be administered orally via gavage.[7]

  • Blood Sampling: Blood samples will be collected at 15, 30, 60, 90, and 120 minutes post-glucose administration.[6][7]

  • Analysis: Blood glucose levels will be measured immediately using a glucometer. Plasma insulin levels will be determined by ELISA.

The ITT will be performed at the end of the treatment period to evaluate insulin sensitivity.

  • Fasting: Animals will be fasted for 4-6 hours with free access to water.[8][9]

  • Baseline Blood Sample: A baseline blood sample (t=0 min) will be collected from the tail vein.

  • Insulin Administration: Human regular insulin (0.75 IU/kg body weight) will be injected intraperitoneally.[10]

  • Blood Sampling: Blood samples will be collected at 15, 30, 45, and 60 minutes post-insulin injection.[10]

  • Analysis: Blood glucose levels will be measured immediately using a glucometer.

The hyperinsulinemic-euglycemic clamp is the gold standard for assessing insulin sensitivity and will be performed at the end of the study in a subset of animals from each group.[11][12]

  • Surgical Preparation: Animals will be anesthetized, and catheters will be implanted in the jugular vein (for infusions) and carotid artery (for blood sampling) several days prior to the clamp procedure.[11][13][14]

  • Fasting: Animals will be fasted overnight before the clamp.

  • Procedure:

    • A continuous infusion of human insulin (e.g., 10 mU/kg/min) will be initiated.

    • Blood glucose levels will be monitored every 5-10 minutes from the arterial catheter.

    • A variable infusion of 20% glucose will be adjusted to maintain euglycemia (approximately 100-120 mg/dL).[11][13][15]

  • Analysis: The glucose infusion rate (GIR) required to maintain euglycemia during the steady-state period of the clamp is a measure of whole-body insulin sensitivity.

Biochemical and Histopathological Analysis

At the end of the treatment period, animals will be euthanized, and blood and tissue samples will be collected.

  • Blood Chemistry: Plasma levels of triglycerides, total cholesterol, HDL-cholesterol, and non-esterified fatty acids (NEFA) will be measured.

  • Pancreatic Histopathology: The pancreas will be excised, fixed in 10% buffered formalin, and embedded in paraffin. Sections will be stained with hematoxylin and eosin (H&E) to assess islet morphology, β-cell mass, and signs of inflammation or fibrosis.[16][17][18][19] Immunohistochemical staining for insulin and glucagon will also be performed.

Data Presentation

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis will be performed using appropriate methods (e.g., ANOVA followed by a post-hoc test).

Table 1: Baseline Metabolic Parameters

ParameterVehicle ControlThis compound (Low Dose)This compound (High Dose)Metformin
Body Weight (g)
Fasting Blood Glucose (mg/dL)
Fasting Plasma Insulin (ng/mL)
HOMA-IR

Table 2: Metabolic Parameters After 4 Weeks of Treatment

ParameterVehicle ControlThis compound (Low Dose)This compound (High Dose)Metformin
Body Weight (g)
Fasting Blood Glucose (mg/dL)
Fasting Plasma Insulin (ng/mL)
HOMA-IR
Triglycerides (mg/dL)
Total Cholesterol (mg/dL)

Table 3: Oral Glucose Tolerance Test (OGTT) - Area Under the Curve (AUC)

ParameterVehicle ControlThis compound (Low Dose)This compound (High Dose)Metformin
Glucose AUC (mg·min/dL)
Insulin AUC (ng·min/mL)

Table 4: Insulin Tolerance Test (ITT) - Glucose Disappearance Rate (KITT)

ParameterVehicle ControlThis compound (Low Dose)This compound (High Dose)Metformin
KITT (%/min)

Table 5: Hyperinsulinemic-Euglycemic Clamp Data

ParameterVehicle ControlThis compound (High Dose)
Glucose Infusion Rate (mg/kg/min)
Steady-State Plasma Glucose (mg/dL)
Steady-State Plasma Insulin (ng/mL)

Mandatory Visualizations

Experimental_Workflow cluster_acclimatization Phase 1: Acclimatization & Diabetes Induction cluster_treatment Phase 2: Treatment & Monitoring cluster_assessment Phase 3: Efficacy Assessment A Psammomys obesus (8-10 weeks old) B Acclimatization (1 week) Low-Energy Diet A->B C Diabetes Induction (4-6 weeks) High-Energy Diet B->C D Randomization into Treatment Groups C->D E 4-Week Treatment Period (Vehicle, this compound, Metformin) D->E F Daily Monitoring: Body Weight, Food/Water Intake E->F G Weekly Monitoring: Blood Glucose, Plasma Insulin E->G H Oral Glucose Tolerance Test (OGTT) I Insulin Tolerance Test (ITT) H->I J Hyperinsulinemic-Euglycemic Clamp I->J K Terminal Sacrifice J->K L Biochemical & Histopathological Analysis K->L

Caption: Experimental workflow for testing this compound in Psammomys obesus.

S15261_Signaling_Pathway cluster_compound Compound Action cluster_effects Physiological Effects cluster_outcomes Metabolic Outcomes S15261 This compound Metabolites Metabolites (S 15511, Y 415) S15261->Metabolites Esterase Cleavage Insulin_Sensitivity Increased Insulin Sensitivity (Muscle, Adipose Tissue) Metabolites->Insulin_Sensitivity Beta_Cell β-Cell Preservation Metabolites->Beta_Cell Glucose_Uptake Increased Peripheral Glucose Uptake Insulin_Sensitivity->Glucose_Uptake Hepatic_Glucose Decreased Hepatic Glucose Production Insulin_Sensitivity->Hepatic_Glucose Triglycerides Reduced Triglycerides Insulin_Sensitivity->Triglycerides Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose Plasma_Insulin Decreased Plasma Insulin Beta_Cell->Plasma_Insulin

Caption: Hypothesized signaling pathway of this compound action.

References

Application Notes and Protocols for S-15261 Administration in Zucker Diabetic Fatty (ZDF) Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-15261 is an experimental therapeutic agent investigated for its potential in treating non-insulin-dependent diabetes mellitus (NIDDM) and the broader insulin resistance syndrome.[1][2] This compound has demonstrated promising activity in enhancing insulin sensitivity, thereby improving glucose and lipid metabolism.[2][3] Preclinical studies suggest that its primary sites of action are the liver and skeletal muscle.[3] The Zucker Diabetic Fatty (ZDF) rat is a well-established genetic model of obesity, insulin resistance, and type 2 diabetes, making it a suitable model for evaluating the efficacy of novel insulin-sensitizing agents like this compound.[4][5]

These application notes provide a detailed overview of the methodology for administering this compound to ZDF rats and for assessing its metabolic effects. The protocols are based on findings from studies on various insulin-resistant rat models and are intended to serve as a comprehensive guide for researchers.

Data Presentation

The following tables summarize the expected quantitative effects of this compound administration based on studies in insulin-resistant rat models. Note that specific data for ZDF rats are limited in publicly available literature; therefore, these tables are compiled from studies using other relevant models, such as the JCR:LA-cp rat and aged Sprague-Dawley rats, to provide an expected therapeutic profile.

Table 1: Effects of Chronic this compound Administration on Key Metabolic Parameters in Insulin-Resistant Rats

ParameterTreatment GroupChange from ControlSignificanceRat ModelReference
Plasma GlucoseThis compound (high dose)↓ 13%p < 0.05Sprague-Dawley[2]
Plasma InsulinThis compound↓ 43% (dose-dependent)p < 0.05Sprague-Dawley[2]
Plasma TriglyceridesThis compound↓ 36% (dose-dependent)p < 0.05Sprague-Dawley[2]
Glucose Infusion Rate (Euglycemic Clamp)This compound↑ 20%p < 0.05Sprague-Dawley[2]
Food IntakeThis compoundNot specifiedJCR:LA-cp[3]
Body WeightThis compoundNot specifiedJCR:LA-cp[3]

Table 2: Effects of this compound on Hepatic Gene Expression in Insulin-Resistant Rats

GeneFunctionEffect of this compoundRat ModelReference
Phosphoenolpyruvate Carboxykinase (PEPCK)GluconeogenesisJCR:LA-cp[3]
Glucose-6-Phosphatase (G6Pase)GluconeogenesisJCR:LA-cp[3]
Acetyl-CoA Carboxylase (ACC)LipogenesisJCR:LA-cp[3]
Acyl-CoA Synthase (ACS)LipogenesisJCR:LA-cp[3]
Carnitine Palmitoyltransferase I (CPT1)Fatty Acid OxidationJCR:LA-cp[3]
Hydroxymethyl-glutaryl-CoA Synthase (HMGCS)KetogenesisJCR:LA-cp[3]

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound in ZDF rats.

Protocol 1: Chronic Oral Administration of this compound in ZDF Rats

Objective: To evaluate the long-term effects of this compound on metabolic parameters in ZDF rats.

Materials:

  • Male Zucker Diabetic Fatty (fa/fa) rats (age 8-10 weeks)

  • Lean Zucker (fa/+) littermates as controls

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Oral gavage needles

  • Standard laboratory animal diet

  • Metabolic cages for sample collection

Procedure:

  • Animal Acclimatization: House the ZDF rats and their lean littermates in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) for at least one week before the experiment. Provide ad libitum access to standard chow and water.

  • Grouping: Randomly assign the ZDF rats to one of the following groups (n=8-10 per group):

    • Vehicle control (ZDF + Vehicle)

    • This compound low dose (e.g., 0.5 mg/kg/day)

    • This compound high dose (e.g., 2.5 mg/kg/day) A group of lean littermates receiving the vehicle will serve as a non-diabetic control.

  • Drug Preparation: Prepare a suspension of this compound in the vehicle at the desired concentrations.

  • Administration: Administer this compound or vehicle orally via gavage twice daily (e.g., at 9:00 AM and 5:00 PM) for a period of 14 to 28 days. The total daily dose should be divided into two equal administrations.

  • Monitoring: Monitor body weight and food and water intake daily.

  • Sample Collection:

    • Blood Sampling: Collect blood samples from the tail vein at baseline and at regular intervals (e.g., weekly) throughout the study. At the end of the treatment period, collect terminal blood samples via cardiac puncture under anesthesia.

    • Urine Collection: House the rats in metabolic cages for 24 hours at the end of the study to collect urine for analysis of glucose and other metabolites.

  • Tissue Harvesting: At the end of the study, euthanize the animals and harvest tissues such as the liver, skeletal muscle (e.g., gastrocnemius, soleus), and adipose tissue. Flash-freeze the tissues in liquid nitrogen and store them at -80°C for further analysis (e.g., gene expression, protein analysis).

Protocol 2: Oral Glucose Tolerance Test (OGTT)

Objective: To assess the effect of this compound on glucose tolerance.

Materials:

  • Treated and control rats from Protocol 1

  • Glucose solution (e.g., 2 g/kg body weight)

  • Glucometer and test strips

  • Blood collection tubes (for insulin measurement)

Procedure:

  • Fasting: Fast the rats overnight (12-16 hours) with free access to water.

  • Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein.

  • Glucose Administration: Administer the glucose solution orally via gavage.

  • Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Analysis: Measure blood glucose concentrations at each time point. Centrifuge the blood samples to separate plasma and store at -80°C for subsequent insulin analysis.

Protocol 3: Analysis of Hepatic Gene Expression

Objective: To determine the effect of this compound on the expression of genes involved in glucose and lipid metabolism in the liver.

Materials:

  • Frozen liver tissue from Protocol 1

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix and primers for target genes (e.g., PEPCK, G6Pase, ACC, SREBP-1c) and a housekeeping gene (e.g., GAPDH, β-actin)

  • Real-time PCR system

Procedure:

  • RNA Extraction: Extract total RNA from the frozen liver tissue according to the manufacturer's protocol of the RNA extraction kit.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Visualizations

The following diagrams illustrate the proposed mechanisms of action of this compound and a typical experimental workflow.

S15261_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte / Myocyte cluster_glucose_metabolism Glucose Metabolism cluster_lipid_metabolism Lipid Metabolism S15261 This compound Insulin_Receptor Insulin Receptor S15261->Insulin_Receptor Enhances Sensitivity IRS IRS Proteins Insulin_Receptor->IRS PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt Gluconeogenesis Gluconeogenesis (PEPCK, G6Pase) Akt->Gluconeogenesis Inhibits Glucose_Uptake Glucose Uptake (GLUT4 Translocation) Akt->Glucose_Uptake Stimulates Lipogenesis Lipogenesis (ACC, ACS) Akt->Lipogenesis Stimulates Fatty_Acid_Oxidation Fatty Acid Oxidation (CPT1) Akt->Fatty_Acid_Oxidation Inhibits

Caption: Proposed signaling pathway of this compound in enhancing insulin sensitivity.

Experimental_Workflow cluster_animal_phase In-Vivo Phase cluster_analysis_phase Ex-Vivo/Data Analysis Phase Acclimatization Animal Acclimatization (ZDF Rats, 1 week) Grouping Random Grouping Acclimatization->Grouping Treatment Chronic this compound Administration (Oral Gavage, 14-28 days) Grouping->Treatment Monitoring Daily Monitoring (Body Weight, Food/Water Intake) Treatment->Monitoring OGTT Oral Glucose Tolerance Test Treatment->OGTT Sacrifice Euthanasia & Sample Collection Monitoring->Sacrifice OGTT->Sacrifice Blood_Analysis Blood/Plasma Analysis (Glucose, Insulin, Triglycerides) Sacrifice->Blood_Analysis Tissue_Processing Tissue Harvesting (Liver, Muscle) Sacrifice->Tissue_Processing Data_Analysis Statistical Analysis & Interpretation Blood_Analysis->Data_Analysis Gene_Expression Gene Expression Analysis (qPCR) Tissue_Processing->Gene_Expression Gene_Expression->Data_Analysis

Caption: Experimental workflow for this compound administration and analysis in ZDF rats.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Investigational Compound Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "S-15261" was not identifiable as a specific therapeutic agent in scientific literature searches; the identifier corresponds to a commercial product. The following guide provides a general framework for optimizing the in vivo dosage of a novel investigational compound.

This technical support center is designed for researchers, scientists, and drug development professionals. It offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges during the crucial dose-finding phase of in vivo research.

Frequently Asked Questions (FAQs)

Q1: How do I determine a starting dose for my in vivo study based on in vitro data?

A1: There is no direct mathematical formula to convert an in vitro IC50 or EC50 value to an in vivo dose. A common and recommended approach is to conduct a dose-ranging study, starting with a very low, potentially sub-therapeutic dose and escalating incrementally.[1] To inform your starting dose range, it is crucial to perform a thorough literature review of compounds with similar structures or mechanisms of action.[1] If available, preclinical toxicology data can help set the upper limit of your dose range, ensuring you stay below the No Observed Adverse Effect Level (NOAEL).

Q2: What are the key considerations when selecting a vehicle for my compound?

A2: The ideal vehicle should solubilize the compound without affecting its biological activity or causing toxicity. Key considerations include the compound's solubility, the intended route of administration, and the vehicle's potential for toxicity. For compounds with poor water solubility, a co-solvent system (e.g., DMSO, PEG 400) may be necessary; however, it's critical to keep the concentration of organic solvents low (e.g., DMSO below 10%) to avoid vehicle-induced toxicity.[2] The pH of the formulation should be near neutral (pH 5-9) to minimize irritation, especially for parenteral routes, which also require isotonicity and sterility.[2]

Q3: How can I translate a dose from one animal species to another, or to a human equivalent dose (HED)?

A3: Simple dose extrapolation based on body weight is often inaccurate. The standard and FDA-recommended method for dose conversion between species is based on body surface area (BSA).[3] This method uses "Km" factors, which are specific to each species and are used to calculate the Human Equivalent Dose (HED) from an animal's No Observed Adverse Effect Level (NOAEL). The formula is: HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km). This approach is crucial for estimating a safe starting dose for first-in-human clinical trials.

Q4: What are the most common routes of administration for in vivo studies, and how do I choose one?

A4: The route of administration depends on the compound's properties and the experimental objective. The two major categories are enteral (oral, sublingual, rectal) and parenteral (intravenous, intraperitoneal, subcutaneous). Oral administration is common for therapeutic use but can be complicated by factors like first-pass metabolism and poor absorption. Parenteral routes are often used for compounds with poor gastrointestinal absorption or when rapid and complete bioavailability is desired. For preclinical studies, it's ideal to use the intended clinical route of administration to best model the eventual clinical drug distribution and related efficacy and toxicities.[4]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
High mortality or severe toxicity at low doses - Compound-mediated toxicity: The compound may have a narrow therapeutic window. - Vehicle toxicity: The vehicle itself may be causing adverse effects.[2] - Formulation issues: Incorrect pH, lack of sterility, or precipitation of the compound at the injection site.- Reduce the starting dose significantly and use a slower dose escalation scheme. - Conduct a vehicle-only control group to assess its toxicity. - Re-evaluate the formulation for pH, sterility, and solubility.
No discernible therapeutic effect at the highest planned dose - Insufficient dose: The dose may be too low to reach therapeutic concentrations. - Poor bioavailability: The compound may be poorly absorbed or rapidly metabolized.[1] - Rapid clearance: The compound may have a very short half-life.[1]- If no toxicity is observed, a cautious dose escalation beyond the initial range may be warranted.[1] - Consider an alternative route of administration (e.g., intravenous instead of oral).[1] - Conduct a pharmacokinetic study to measure plasma concentrations and determine the compound's half-life.[1]
High variability in results between animals in the same dose group - Inconsistent administration technique: Variations in injection or gavage can lead to different absorbed doses.[1] - Formulation instability: The compound may not be stable or homogeneously suspended in the vehicle.[1] - Biological variability: Natural differences between animals can contribute to varied responses.- Ensure all personnel are thoroughly trained and standardized on administration procedures.[1] - Verify the stability and homogeneity of the dosing solution before each administration.[1] - Increase the sample size per group to improve statistical power.[1]
Injection site reactions (e.g., swelling, inflammation) - Compound irritation: The compound itself may be an irritant. - Vehicle properties: Non-neutral pH or high concentration of co-solvents can cause local reactions.[2] - Improper injection technique: Can cause tissue damage.- Ensure the formulation has a neutral pH and is sterile. - Rotate injection sites if multiple doses are given. - Consider diluting the compound to a larger volume (within acceptable limits for the species).

Data Presentation

Table 1: Example Dose-Ranging and Acute Toxicity Study Summary
GroupDose (mg/kg)Number of Animals (n)Route of AdministrationMortalityClinical Signs of ToxicityBody Weight Change (Day 14)
1Vehicle Control5Intraperitoneal0/5None observed+5.2%
2105Intraperitoneal0/5None observed+4.8%
3505Intraperitoneal0/5Mild lethargy at 1 hr post-dose+2.1%
41005Intraperitoneal1/5Lethargy, piloerection-3.5% (survivors)
52005Intraperitoneal4/5Severe lethargy, ataxiaN/A
Table 2: Example Pharmacokinetic Parameters in Rats (10 mg/kg, IV)
ParameterValueUnitDescription
Cmax 1250ng/mLMaximum plasma concentration
Tmax 0.25hrTime to reach Cmax
AUC (0-inf) 3500hr*ng/mLArea under the concentration-time curve
t1/2 2.5hrElimination half-life
CL 4.8L/hr/kgClearance
Vd 12.0L/kgVolume of distribution

Experimental Protocols

Protocol 1: Dose-Ranging and Acute Toxicity Study in Mice
  • Animal Model: Use healthy, young adult mice (e.g., C57BL/6), 8-10 weeks old, of a single sex to reduce variability.[1]

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.[1]

  • Grouping: Randomly assign mice to at least five groups (n=5 per group): a vehicle control group and four dose-escalation groups (e.g., 1, 10, 50, 100 mg/kg).[1]

  • Formulation: Prepare the investigational compound in a suitable vehicle. Ensure the formulation is homogeneous, especially if it is a suspension.[1]

  • Administration: Administer a single dose of the compound or vehicle via the intended route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Observe animals for clinical signs of toxicity at 1, 4, and 24 hours post-dose, and then daily for 14 days. Record body weight daily.[1]

  • Endpoint: The primary endpoint is the determination of the Maximum Tolerated Dose (MTD), often defined as the highest dose that does not cause greater than 20% body weight loss or significant clinical signs of toxicity.[4]

Protocol 2: Basic Pharmacokinetic (PK) Study in Rats
  • Animal Model: Use cannulated rats (e.g., with jugular vein cannulas) to allow for serial blood sampling without causing undue stress.

  • Grouping: Assign animals to groups based on the route of administration to be tested (e.g., intravenous, oral). A typical group size is 3-5 animals.

  • Dose Preparation: Prepare a sterile, non-irritating formulation of the compound suitable for the chosen route of administration.

  • Administration: Administer a single dose of the compound. For IV administration, this is typically a bolus injection.

  • Blood Sampling: Collect blood samples (e.g., 100-200 µL) at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an appropriate anticoagulant.

  • Sample Processing: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd).

Mandatory Visualization

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Activates Compound Investigational Compound Compound->Receptor Inhibits Phosphorylation RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes

Caption: Hypothetical signaling pathway for an RTK inhibitor.

Experimental Workflow Diagram

G cluster_preclinical Preclinical Phase A Literature Review & In Vitro Data Analysis B Dose-Ranging & Toxicity Study (MTD Determination) A->B Inform Starting Dose Range C Pharmacokinetic (PK) Study (Single Dose) B->C Select Doses Below MTD D Efficacy Study in Disease Model B->D Select Doses for Efficacy C->D Inform Dosing Schedule E Data Analysis & Dosage Optimization C->E Correlate Exposure with Efficacy D->E Evaluate Therapeutic Effect

Caption: General workflow for in vivo dosage optimization.

References

Technical Support Center: S-15261 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel ryanodine receptor (RyR) modulator, S-15261. As specific public data on this compound is limited, this guide is based on common challenges and experimental considerations observed with other modulators of ryanodine receptors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a novel modulator of ryanodine receptors (RyRs), which are critical intracellular calcium release channels located on the sarcoplasmic/endoplasmic reticulum.[1] These channels play a central role in excitation-contraction coupling in muscle tissues.[1] The precise effect of this compound (i.e., activation or inhibition) may be concentration-dependent, a common characteristic of RyR modulators like ryanodine itself.[2][3]

Q2: Which RyR isoforms are affected by this compound?

There are three main mammalian isoforms of the ryanodine receptor: RyR1 (predominantly in skeletal muscle), RyR2 (cardiac muscle), and RyR3 (expressed at lower levels in various tissues).[1][4] Isoform selectivity is a key parameter for any RyR modulator. The table below summarizes the hypothetical binding affinities and functional effects of this compound on these isoforms.

Table 1: Hypothetical Isoform Selectivity of this compound

IsoformBinding Affinity (Kd)Functional Effect (at 1 µM)
RyR150 nMPotentiation of Ca2+ release
RyR2500 nMModerate inhibition of Ca2+ release
RyR3>10 µMNo significant effect

Q3: What are the recommended storage and reconstitution conditions for this compound?

For optimal stability, this compound powder should be stored at -20°C. For creating stock solutions, use a high-quality, anhydrous solvent such as DMSO. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Problem 1: Inconsistent results in cellular calcium imaging experiments.

Cell-based calcium flux assays are a primary method for evaluating the function of RyR modulators.[5] Inconsistencies in results can arise from several factors.

Potential CauseRecommended Solution
Temperature Fluctuations Both calcium uptake and release are temperature-sensitive processes. Ensure all experimental steps are performed at a constant, controlled temperature (e.g., 37°C for mammalian cells).[6]
Low RyR Activity in Cell Line Some cell lines, like HEK293, may have low endogenous RyR expression or activity, leading to a small signal window. Consider using a cell line with higher RyR expression or a mutant RyR with higher baseline activity.[6] Alternatively, a low concentration of an RyR agonist like caffeine can be used to sensitize the channel.[6]
Compound Autofluorescence This compound or other compounds in your assay may be autofluorescent, leading to false-positive signals. This can be identified by a rapid, stepwise increase in fluorescence upon compound addition.[6] Test for autofluorescence by adding the compound to cells without a calcium indicator.
Elevated Resting [Ca2+]cyt "Leaky" RyR channels, often seen with certain RyR mutations or prolonged exposure to some modulators, can elevate resting cytoplasmic calcium levels.[7][8] This can reduce the signal-to-noise ratio of subsequent agonist-induced calcium release. Ensure you are measuring and accounting for baseline calcium levels.
Problem 2: Difficulty interpreting [³H]-ryanodine binding assay results.

The [³H]-ryanodine binding assay provides a quantitative measure of RyR channel activity.[6] However, the results can be complex.

Potential CauseRecommended Solution
Concentration-Dependent Effects Many RyR modulators exhibit biphasic effects, activating at low concentrations and inhibiting at high concentrations. Perform a wide range of this compound concentrations to fully characterize its effect on [³H]-ryanodine binding.
Redox State of RyR The redox state of cysteine residues on the RyR protein can significantly impact channel function and modulator binding.[9] Ensure consistent redox conditions in your binding buffer by including agents like DTT, if appropriate for your experimental goals.
Incorrect Buffer Composition The binding of ryanodine is sensitive to the concentration of Ca²⁺, Mg²⁺, and ATP in the buffer. Optimize these concentrations to achieve a stable baseline and detectable modulation by this compound.

Experimental Protocols & Visualizations

Protocol: Cellular Calcium Imaging Assay

This protocol outlines a method for assessing the effect of this compound on intracellular calcium release in HEK293 cells expressing a specific RyR isoform.

  • Cell Preparation: Plate HEK293 cells expressing the desired RyR isoform in a 96-well, black-walled, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading: Wash the cells with a buffered saline solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Baseline Measurement: Measure the baseline fluorescence (F₀) using a plate reader equipped for fluorescence measurement.

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Signal Measurement: Immediately begin measuring the fluorescence intensity (F) over time to capture the calcium transient.

  • Data Analysis: The change in fluorescence (F/F₀) is used to quantify the intracellular calcium concentration change.

G cluster_workflow Calcium Imaging Workflow A Plate RyR-expressing HEK293 cells B Load cells with Fluo-4 AM A->B C Measure baseline fluorescence (F₀) B->C D Add this compound C->D E Measure fluorescence over time (F) D->E F Analyze data (F/F₀) E->F

Calcium Imaging Experimental Workflow
Signaling Pathway: RyR-Mediated Calcium Release

The following diagram illustrates the central role of the ryanodine receptor in excitation-contraction coupling and intracellular calcium signaling.

G cluster_pathway RyR Signaling Pathway AP Action Potential DHPR DHPR (Voltage Sensor) AP->DHPR Depolarization RyR Ryanodine Receptor (RyR) DHPR->RyR Activates Ca_cytosol Cytosolic Ca²⁺ Increase RyR->Ca_cytosol Ca²⁺ Release SR Sarcoplasmic Reticulum (SR) (Ca²⁺ Store) SR->RyR Contraction Muscle Contraction Ca_cytosol->Contraction S15261 This compound S15261->RyR Modulates

RyR-Mediated Calcium Signaling

References

Technical Support Center: S-15261 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with S-15261 in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist for the 5-HT1A receptor. In pharmacological research, it is used to investigate the role of the 5-HT1A receptor in various physiological and pathological processes. As an antagonist, this compound binds to the 5-HT1A receptor but does not activate it, thereby blocking the effects of endogenous agonists like serotonin or exogenous agonists used in experimental setups.

Q2: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound should be stored as a powder at -20°C. For in-assay use, it is recommended to prepare fresh solutions. If stock solutions are prepared, they should be stored in small aliquots at -80°C to minimize freeze-thaw cycles.

Q3: In which solvents is this compound soluble?

This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol. For aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it to the final concentration with the assay buffer. Ensure the final DMSO concentration is compatible with your assay system, typically below 0.5%.

Troubleshooting Guide

Problem 1: No or low antagonistic activity of this compound observed.

If you are not observing the expected receptor antagonism with this compound, consider the following potential causes and solutions.

Possible Causes and Solutions

Possible CauseRecommended Solution
Compound Degradation Ensure this compound was freshly prepared from a reputable source and stored correctly. Peptides and small molecules can degrade over time.
Incorrect Agonist Concentration Use an agonist concentration around its EC80 to ensure a submaximal response, providing a clear window to observe antagonism.
Inadequate Pre-incubation Time Pre-incubate cells with this compound for 15-30 minutes before adding the agonist to allow the antagonist to reach equilibrium with the receptor.
Low Receptor Expression Confirm the expression level of the 5-HT1A receptor in your cell line using techniques like qPCR or Western blotting. Low expression can lead to a small signal window.
Poor Cell Health Ensure cells are healthy, within a low passage number, and not overgrown, as these factors can alter receptor expression and signaling.
Problem 2: High background signal in the assay.

High background can mask the specific effects of this compound. Here are some common reasons and how to address them.

Possible Causes and Solutions

Possible CauseRecommended Solution
Endogenous Agonists in Serum Perform serum starvation for an adequate period before the assay to remove any endogenous agonists that might activate the receptor.
Constitutive Receptor Activity Some cell lines may exhibit high basal receptor signaling. If this is the case, you may need to test different clones with varying receptor expression levels.
Non-specific Binding of Radioligand In binding assays, high non-specific binding can be an issue. Optimize blocking agents (e.g., BSA) and consider reducing the radioligand concentration.
Problem 3: Inconsistent or irreproducible results.

Variability in your results can stem from several experimental factors.

Possible Causes and Solutions

Possible CauseRecommended Solution
Assay Conditions Suboptimal conditions such as buffer composition, temperature, or incubation times can affect results. Ensure these are optimized and consistently maintained.
Reagent Quality The purity and stability of all reagents, not just this compound, are crucial for reproducible data.
Assay Type Mismatch A binding assay confirms the compound's ability to bind to the receptor, while a functional assay measures its effect on signaling. A lack of functional response does not exclude binding.

Experimental Protocols

Protocol: 5-HT1A Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the 5-HT1A receptor using a radiolabeled ligand.

Materials:

  • Cell membranes expressing the 5-HT1A receptor

  • Radioligand (e.g., [3H]-8-OH-DPAT)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold)

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare dilutions: Create a serial dilution of this compound.

  • Assay setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and the diluted this compound.

  • Add membranes: Add the cell membrane preparation to each well.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50, which can then be used to calculate the Ki.

Visualizations

G cluster_0 5-HT1A Receptor Signaling Serotonin Serotonin 5-HT1A-R 5-HT1A-R Serotonin->5-HT1A-R Activates This compound This compound This compound->5-HT1A-R Blocks G-protein G-protein 5-HT1A-R->G-protein Inhibits Adenylyl Cyclase Adenylyl Cyclase G-protein->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases

Caption: 5-HT1A Receptor Signaling Pathway

cluster_workflow Experimental Workflow A Prepare this compound Dilutions C Pre-incubate with this compound A->C B Plate Cells B->C D Add Agonist C->D E Incubate D->E F Measure Response E->F G Data Analysis F->G

Caption: In Vitro Antagonist Assay Workflow

G cluster_troubleshooting Troubleshooting Logic Start No Antagonism Observed CheckCompound Check this compound Integrity Start->CheckCompound CheckAgonist Verify Agonist Concentration CheckCompound->CheckAgonist If OK CheckIncubation Optimize Pre-incubation Time CheckAgonist->CheckIncubation If OK CheckCells Assess Cell Health & Receptor Expression CheckIncubation->CheckCells If OK PositiveControl Run Known Antagonist Control CheckCells->PositiveControl If OK Outcome Problem Identified PositiveControl->Outcome If Control Works

Caption: Troubleshooting Decision Tree

How to prevent S-15261 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: S-15261

This technical support center provides guidance on preventing the degradation of the hypothetical compound this compound in solution. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Encountering degradation of this compound during your experiments can be a significant setback. This guide provides a systematic approach to identifying and mitigating common causes of compound instability in solution.

Experimental Workflow for Investigating Degradation

The following workflow outlines the steps to diagnose and address the degradation of this compound.

G cluster_0 Phase 1: Observation & Initial Assessment cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Experimental Testing cluster_3 Phase 4: Solution Optimization A Observe this compound Degradation (e.g., unexpected analytical results) B Verify Analytical Method (e.g., HPLC, LC-MS) A->B C Confirm Identity and Purity of Starting Material B->C D Formulate Hypotheses for Degradation (e.g., pH, light, temperature, oxidation) C->D E Conduct Forced Degradation Studies D->E F Analyze Degradants (Identify structures if possible) E->F G Modify Solution Conditions (e.g., adjust pH, add excipients) F->G H Re-evaluate this compound Stability G->H I Implement Optimized Protocol H->I

A flowchart for troubleshooting this compound degradation.

Key Factors Influencing this compound Stability in Solution

Several environmental factors can contribute to the degradation of this compound. Understanding these factors is crucial for developing stable formulations.

G cluster_0 Factors Affecting this compound Stability cluster_1 Degradation Pathways A pH of Solution F Hydrolysis A->F B Temperature B->F C Light Exposure H Photodegradation C->H D Presence of Oxygen G Oxidation D->G E Excipient Compatibility E->F E->G

Factors influencing this compound degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in aqueous solutions?

A1: Based on internal studies, the primary degradation pathway for this compound in aqueous solutions is hydrolysis, which is significantly influenced by the pH of the solution.

Q2: How can I prevent the hydrolysis of this compound?

A2: To minimize hydrolysis, it is recommended to maintain the pH of the solution within a range of 4.0 to 6.0. The use of a citrate or phosphate buffer system can help maintain a stable pH.

Q3: What are the optimal storage conditions for this compound solutions?

A3: For short-term storage (up to 72 hours), solutions should be stored at 2-8°C and protected from light. For long-term storage, it is advisable to freeze the solution at -20°C or below.

Q4: Is this compound sensitive to light?

A4: Yes, this compound exhibits sensitivity to light, particularly in the UV spectrum. Exposure to light can lead to photodegradation. It is recommended to use amber vials or cover containers with aluminum foil to protect solutions from light.

Q5: Does temperature affect the stability of this compound?

A5: Yes, temperature plays a crucial role in the stability of this compound. Elevated temperatures accelerate the rate of hydrolysis.

Summary of this compound Stability Under Different Conditions

ParameterConditionThis compound Remaining after 24h (%)Primary Degradant(s)Recommendation
pH 3.085.2Hydrolytic Product AAvoid acidic conditions below pH 4.0.
5.098.5MinimalOptimal pH range for stability.
7.092.1Hydrolytic Product BBuffer solutions to maintain pH below 6.0.
9.070.4Hydrolytic Product BAvoid alkaline conditions.
Temperature 4°C99.1MinimalRefrigerate for short-term storage.
25°C95.3Hydrolytic Product BAvoid room temperature storage for extended periods.
40°C80.7Hydrolytic Product BAvoid elevated temperatures.
Light Ambient Light94.8Photodegradant XProtect from light using amber vials or foil.
Dark99.2MinimalStore in the dark.

Experimental Protocols

Protocol 1: Preparation of a Buffered this compound Solution

  • Materials:

    • This compound powder

    • Citrate buffer (0.1 M, pH 5.0)

    • Volumetric flasks

    • Pipettes

    • Magnetic stirrer and stir bar

    • pH meter

  • Procedure:

    • Weigh the required amount of this compound powder.

    • Dissolve the powder in a small volume of the citrate buffer in a volumetric flask.

    • Once dissolved, bring the solution to the final volume with the citrate buffer.

    • Verify the final pH of the solution using a calibrated pH meter and adjust if necessary.

    • Store the solution at 2-8°C, protected from light.

Protocol 2: Forced Degradation Study of this compound

  • Purpose: To investigate the stability of this compound under various stress conditions.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

    • Aliquot the stock solution into separate vials for each stress condition.

    • Acidic Condition: Add 0.1 M HCl to achieve a final pH of 2.0.

    • Alkaline Condition: Add 0.1 M NaOH to achieve a final pH of 12.0.

    • Oxidative Condition: Add 3% hydrogen peroxide.

    • Thermal Stress: Incubate a sample at 60°C.

    • Photolytic Stress: Expose a sample to UV light (254 nm).

    • Incubate all samples for a defined period (e.g., 24 hours).

    • Analyze the samples by a stability-indicating method (e.g., HPLC) to determine the percentage of this compound remaining and to profile the degradants.

Technical Support Center: S-15261 Protocol Adjustment for Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the insulin-sensitizing agent S-15261 and its metabolites (S-15511 and Y-415) in various cell lines. The information is designed to assist in the adaptation of experimental protocols for different cellular models of insulin resistance and glucose metabolism.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel oral antihyperglycemic agent with both insulin secretagogue and insulin-sensitizing properties.[1] Its primary mechanism of action involves the reduction of hepatic glucose production. It achieves this through direct and insulin-sensitizing effects on the expression of genes that regulate key enzymes in hepatic glucose metabolism.[1]

Q2: What are the main metabolites of this compound and are they active?

A2: this compound is metabolized into two major metabolites, S-15511 and Y-415.[1] In vivo studies have shown that S-15511 is the primary mediator of the insulin-sensitizing effects of this compound.[2]

Q3: Which cell lines are most appropriate for studying the effects of this compound?

A3: Given that this compound primarily targets hepatic glucose metabolism and insulin sensitivity, the most relevant in vitro models would be:

  • Hepatocyte cell lines: Such as HepG2 or primary hepatocytes, to study the effects on gluconeogenesis and gene expression of enzymes like PEPCK and G6Pase.

  • Muscle cell lines: Such as L6 or C2C12 myotubes, to investigate glucose uptake and insulin signaling pathways.

  • Adipocyte cell lines: Like 3T3-L1, to assess effects on glucose uptake, lipogenesis, and adipokine secretion.

Q4: What are the known molecular targets of this compound and its metabolites?

A4: In vivo studies have demonstrated that this compound and its active metabolite S-15511 can:

  • Decrease the expression of phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), which are rate-limiting enzymes in gluconeogenesis.[2]

  • Increase the expression of glucokinase (GK) and fatty acid synthase (FAS) through an increase in sterol regulatory element-binding protein-1c (SREBP-1c) mRNA levels.[1]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No observable effect of this compound on target gene expression (e.g., PEPCK, G6Pase). 1. Inappropriate cell model: The chosen cell line may not express the necessary machinery for this compound to exert its effects. 2. Suboptimal drug concentration: The concentration of this compound or its metabolites may be too low. 3. Insufficient incubation time: The treatment duration may not be long enough to induce changes in gene expression. 4. Cell health: Cells may be unhealthy or have been passaged too many times, leading to altered responses.1. Cell line validation: Confirm that your cell line expresses the necessary insulin signaling components and gluconeogenic enzymes. Consider using a positive control, such as metformin. 2. Dose-response experiment: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line. Based on in vivo studies, a starting point for in vitro experiments could be in the low micromolar range. 3. Time-course experiment: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation time for observing changes in gene expression. 4. Cell culture best practices: Ensure cells are healthy, within a low passage number, and regularly tested for mycoplasma contamination.
High variability between experimental replicates. 1. Inconsistent cell seeding density: Variations in the number of cells plated can lead to inconsistent results. 2. Inaccurate drug dilution and application: Errors in preparing and adding the compound can introduce variability. 3. Edge effects in multi-well plates: Cells in the outer wells of a plate may behave differently due to temperature and humidity gradients.1. Consistent cell plating: Use a cell counter to ensure a consistent number of cells are seeded in each well. 2. Careful pipetting: Use calibrated pipettes and ensure thorough mixing of the drug stock solution before dilution and application. 3. Plate layout: Avoid using the outer wells of multi-well plates for experimental samples. Fill these wells with media or a buffer to minimize edge effects.
Unexpected cytotoxicity observed. 1. Drug concentration is too high: The concentration of this compound may be toxic to the cells. 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 3. Contamination: The drug stock or cell culture may be contaminated.1. Determine IC50: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration of this compound that is toxic to your cells and work below this concentration. 2. Solvent control: Include a vehicle control in your experiments with the same concentration of the solvent used to dissolve this compound. Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO). 3. Aseptic technique: Maintain sterile technique during all cell culture and experimental procedures.

Experimental Protocols

General Protocol for Treating Cells with this compound
  • Cell Seeding: Plate the desired cell line (e.g., HepG2, L6, 3T3-L1) in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Induction of Insulin Resistance (Optional): For studies on insulin sensitivity, insulin resistance can be induced by treating the cells with high glucose, dexamethasone, or chronic insulin exposure prior to this compound treatment.

  • Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound or its metabolites (S-15511, Y-415) in a suitable solvent (e.g., DMSO). Store the stock solution at -20°C or -80°C.

  • Preparation of Working Solutions: On the day of the experiment, thaw the stock solution and dilute it to the desired final concentrations in the appropriate cell culture medium.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) in a humidified incubator at 37°C with 5% CO2.

  • Endpoint Analysis: After incubation, harvest the cells for downstream analysis, such as:

    • RNA extraction and qPCR: To measure the expression of target genes (e.g., PEPCK, G6Pase, SREBP-1c).

    • Protein extraction and Western blotting: To analyze the levels and phosphorylation status of key signaling proteins (e.g., Akt, FOXO1).

    • Glucose uptake assay: To measure the rate of glucose transport into the cells.

Quantitative Data Summary

As there is limited published in vitro data for this compound, the following table provides suggested starting concentration ranges based on in vivo studies and typical concentrations used for other insulin-sensitizing compounds in vitro. Optimization for each specific cell line is crucial.

ParameterSuggested Starting RangeNotes
This compound Concentration 0.1 - 10 µMA dose-response experiment is highly recommended.
Incubation Time 12 - 48 hoursDependent on the endpoint being measured (e.g., signaling events may be rapid, while changes in gene expression take longer).
Cell Seeding Density Varies by cell line and plate formatEnsure cells are in the logarithmic growth phase and not over-confluent at the time of harvest.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the key signaling pathways influenced by this compound and a general experimental workflow for its in vitro characterization.

S15261_Signaling_Pathway cluster_insulin_signaling Insulin Signaling cluster_s15261_action This compound Action cluster_downstream_effects Downstream Effects Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS PI3K PI3K IRS->PI3K AKT Akt PI3K->AKT SREBP1c SREBP-1c AKT->SREBP1c activates FOXO1 FOXO1 AKT->FOXO1 inhibits S15261 This compound S15261->SREBP1c stimulates Gluconeogenesis Gluconeogenesis S15261->Gluconeogenesis inhibits FAS FAS SREBP1c->FAS upregulates GK GK SREBP1c->GK upregulates Lipogenesis Lipogenesis FAS->Lipogenesis GK->Lipogenesis PEPCK PEPCK FOXO1->PEPCK activates G6Pase G6Pase FOXO1->G6Pase activates PEPCK->Gluconeogenesis G6Pase->Gluconeogenesis

Caption: this compound signaling pathway in hepatocytes.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis cluster_data Data Interpretation Cell_Culture 1. Cell Culture (e.g., HepG2, L6, 3T3-L1) Induce_IR 2. Induce Insulin Resistance (Optional) Cell_Culture->Induce_IR Treat_S15261 3. Treat with this compound (Dose-response & Time-course) Induce_IR->Treat_S15261 qPCR 4a. Gene Expression Analysis (qPCR for PEPCK, G6Pase, SREBP-1c) Treat_S15261->qPCR Western_Blot 4b. Protein Analysis (Western Blot for p-Akt, FOXO1) Treat_S15261->Western_Blot Glucose_Uptake 4c. Functional Assay (Glucose Uptake Assay) Treat_S15261->Glucose_Uptake Data_Analysis 5. Data Analysis & Interpretation qPCR->Data_Analysis Western_Blot->Data_Analysis Glucose_Uptake->Data_Analysis

Caption: General experimental workflow for in vitro studies of this compound.

References

Overcoming S-15261 experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome experimental variability associated with S-15261.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of the novel kinase, Vari-Kinase 1 (VK1). It competitively binds to the ATP-binding pocket of VK1, preventing the phosphorylation of its downstream target, Substrate-Z. This inhibition leads to the downregulation of the Pro-Growth Signaling Pathway.

Q2: What are the common sources of variability in this compound in vitro assays?

The most common sources of variability include inconsistencies in cell line passage number, fluctuations in incubation temperature, and lot-to-lot variations in fetal bovine serum (FBS) used for cell culture. Adherence to a strict, standardized protocol is crucial for reproducibility.

Q3: How does the solubility of this compound affect experimental outcomes?

This compound has poor aqueous solubility. Improper dissolution can lead to an inaccurate final concentration in your experiments, resulting in lower-than-expected potency. It is critical to follow the recommended dissolution protocol.

Q4: Can this compound degrade in solution?

Yes, this compound is susceptible to degradation, particularly when exposed to light for extended periods or stored at improper temperatures. Stock solutions should be stored in amber vials at -80°C and working solutions should be prepared fresh for each experiment.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High variability in IC50 values between experiments Inconsistent cell density at the time of treatment.Ensure a consistent cell seeding density and allow for a uniform attachment period before adding this compound.
Cell line passage number is too high, leading to phenotypic drift.Use cells within a defined low-passage number range (e.g., passages 5-15) for all experiments.
Variability in the concentration of the DMSO stock solution.Prepare a large, single batch of a high-concentration stock solution. Aliquot and store at -80°C.
Lower than expected potency of this compound Precipitation of this compound in the culture medium.Visually inspect the medium for any precipitate after adding this compound. Consider using a solubilizing agent if necessary.
Degradation of this compound.Prepare fresh working solutions from a frozen stock for each experiment. Minimize exposure to light.
Inconsistent downstream signaling effects Asynchronous cell population at the time of treatment.Synchronize cells by serum starvation prior to this compound treatment to ensure a uniform cell cycle stage.
Different incubation times with this compound.Strictly adhere to the specified incubation times in the experimental protocol for consistent results.

Experimental Protocols

Protocol 1: this compound Stock Solution Preparation
  • Reconstitution: Dissolve this compound powder in 100% DMSO to create a 10 mM stock solution.

  • Vortexing: Vortex the solution for 10 minutes to ensure complete dissolution.

  • Aliquoting: Aliquot the stock solution into light-protective microfuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage.

Protocol 2: In Vitro Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing this compound.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) and measure the luminescence according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle control (DMSO) and fit a dose-response curve to determine the IC50 value.

Visualizations

S15261_Signaling_Pathway S15261 This compound VK1 Vari-Kinase 1 (VK1) S15261->VK1 Inhibits SubstrateZ Substrate-Z VK1->SubstrateZ Phosphorylates ProGrowth Pro-Growth Signaling SubstrateZ->ProGrowth Activates

Caption: this compound signaling pathway.

Troubleshooting_Workflow Start High Experimental Variability CheckProtocol Review Protocol Adherence Start->CheckProtocol CheckReagents Verify Reagent Quality Start->CheckReagents CheckCells Assess Cell Health & Passage Start->CheckCells Consistent Consistent Results? CheckProtocol->Consistent CheckReagents->Consistent CheckCells->Consistent End Problem Resolved Consistent->End Yes ContactSupport Contact Technical Support Consistent->ContactSupport No

Caption: Troubleshooting workflow for this compound variability.

Technical Support Center: S-15261 Data Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: The designation "S-15261" does not correspond to a publicly recognized scientific compound, experimental protocol, or research topic based on available data. As such, providing a detailed and accurate technical support center with troubleshooting guides, experimental data, and signaling pathways is not possible.

To receive relevant and actionable support, please ensure you are using a correct and recognized identifier for the compound or process .

General Troubleshooting Guide for Experimental Data Interpretation

For researchers encountering challenges in data interpretation, we provide the following general troubleshooting framework. This guide is designed to be broadly applicable to a range of experimental contexts in drug development and life sciences research.

Question: My experimental results are inconsistent or not reproducible. What are the initial troubleshooting steps?

Answer: Lack of reproducibility is a common challenge in experimental science. A systematic approach to troubleshooting is crucial.

  • Verify Reagents and Materials:

    • Confirm the identity, concentration, and purity of all reagents, including the compound of interest.

    • Check for proper storage conditions and expiration dates.

    • Consider batch-to-batch variability of reagents and compounds.

  • Review Experimental Protocol:

    • Meticulously re-examine the entire experimental workflow for any potential deviations.

    • Ensure all steps were performed in the correct sequence and with the specified timing.

    • Check calibration and functionality of all equipment used (e.g., pipettes, centrifuges, plate readers).

  • Assess Cell Culture/Model System Health (if applicable):

    • Confirm the identity and viability of cell lines through methods like STR profiling and regular viability assays.

    • Monitor for signs of contamination (e.g., microbial or mycoplasma).

    • Ensure consistent cell passage numbers and confluency at the time of the experiment.

  • Data Analysis and Processing:

    • Review all calculations and data transformation steps for errors.

    • Ensure the statistical methods used are appropriate for the experimental design and data distribution.

    • Consider the impact of outliers and whether their exclusion is justified.

Experimental Workflow for Troubleshooting Reproducibility

Below is a generalized workflow diagram to guide the troubleshooting process.

A generalized workflow for troubleshooting irreproducible experimental results.

Frequently Asked Questions (FAQs) - General Data Interpretation

Q1: How can I differentiate between a true biological effect and an experimental artifact?

A1: This is a critical aspect of data interpretation. Key strategies include:

  • Use of Controls: Employ a comprehensive set of controls, including positive, negative, and vehicle controls.

  • Orthogonal Assays: Validate findings using an independent method that measures the same biological endpoint through a different mechanism.

  • Dose-Response Relationship: A true biological effect will typically exhibit a dose-dependent response.

  • Time-Course Experiments: Observe the effect at multiple time points to understand the kinetics of the response.

Q2: What are common sources of off-target effects, and how can I assess them?

A2: Off-target effects occur when a compound interacts with unintended molecular targets.

  • Common Causes: High compound concentrations, structural similarity to other known ligands, and compound instability.

  • Assessment Methods:

    • Target Profiling/Screening: Test the compound against a panel of known targets (e.g., kinases, GPCRs).

    • Phenotypic Screening: Compare the observed phenotype with known phenotypes of other compounds.

    • Use of Structurally Unrelated Inhibitors: Confirm that a different inhibitor of the same primary target produces a similar biological effect.

Logical Relationship for Assessing On-Target vs. Off-Target Effects

OnTargetVsOffTarget ObservedEffect Observed Biological Effect DoseResponse Dose-Response Correlation ObservedEffect->DoseResponse OrthogonalAssay Confirmation by Orthogonal Assay ObservedEffect->OrthogonalAssay TargetKnockdown Phenocopy with Target Knockdown/out ObservedEffect->TargetKnockdown StructuralAnalog Activity of Inactive Structural Analog ObservedEffect->StructuralAnalog OnTarget On-Target Engagement OffTarget Off-Target Engagement DoseResponse->OnTarget OrthogonalAssay->OnTarget TargetKnockdown->OnTarget StructuralAnalog->OffTarget If Active

A decision-making framework for distinguishing on-target from off-target effects.

To enable our team to provide specific and relevant assistance, please provide a valid and recognized identifier for your compound or research area of interest.

Validation & Comparative

S-15261 vs. Metformin in Insulin Resistance Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental compound S-15261 and the widely-used anti-diabetic drug metformin in preclinical models of insulin resistance. The information is compiled from published scientific literature to aid in understanding their respective mechanisms and efficacy.

Executive Summary

Insulin resistance is a key pathological feature of type 2 diabetes and metabolic syndrome. Both this compound and metformin have been investigated for their potential to improve insulin sensitivity. While metformin is a well-established therapeutic agent, this compound is an experimental compound that has shown promise in preclinical studies. This guide summarizes the available data on their comparative effects on glucose metabolism and underlying cellular mechanisms.

A key study directly comparing this compound and metformin in the JCR:LA-cp rat, a model of obesity and insulin resistance, suggests that this compound may offer superior benefits in improving insulin sensitivity and associated vascular complications. However, it is important to note that publicly available data from direct head-to-head studies is limited, and some of the following comparisons are synthesized from separate studies conducted in different, albeit similar, animal models.

Comparative Efficacy in Insulin Resistance Models

The following tables summarize the quantitative effects of this compound and metformin on key parameters of insulin sensitivity and glucose metabolism in rodent models of insulin resistance.

Table 1: Effects of this compound on Parameters of Insulin Resistance in Obese, Insulin-Resistant Rats

ParameterAnimal ModelTreatment DetailsKey Findings
Plasma InsulinObese, insulin-resistant ageing Sprague-Dawley ratsChronic treatment (14 days)Dose-dependent decrease of 43%
Glucose Disposal Rate (IVGTT)Obese, insulin-resistant ageing Sprague-Dawley ratsChronic treatment (14 days)Increased by 48.5%
Glucose Infusion Rate (Euglycemic Clamp)Obese, insulin-resistant ageing Sprague-Dawley ratsChronic treatment (14 days)Increased by 20%
Plasma Insulin (Meal Tolerance Test)JCR:LA-cp ratsNot specifiedPrevented the postprandial peak

Table 2: Effects of Metformin on Parameters of Insulin Resistance in Diabetic and Insulin-Resistant Rats

ParameterAnimal ModelTreatment DetailsKey Findings
Insulin-Mediated Glucose UptakeDiabetic ratsNot specifiedIncreased to levels greater than controls
Insulin Receptor Tyrosine Kinase ActivityDiabetic ratsNot specifiedIncreased to supernormal levels
Insulin Response (Meal Tolerance Test)JCR:LA-cp ratsNot specifiedNo improvement

Mechanisms of Action

This compound: The precise molecular mechanism of this compound is not fully elucidated. However, studies suggest that it enhances insulin sensitivity at the level of the liver and skeletal muscle. In the JCR:LA-cp rat model, this compound was found to decrease the expression of key gluconeogenic enzymes, phosphoenolpyruvate carboxykinase and glucose-6-phosphatase, while stimulating the expression of enzymes involved in fatty acid synthesis. This suggests a role in modulating hepatic glucose and lipid metabolism.

Metformin: The primary mechanism of action of metformin is the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[1] Activated AMPK leads to the inhibition of hepatic gluconeogenesis (glucose production in the liver) and enhances insulin sensitivity in peripheral tissues like muscle, leading to increased glucose uptake.[1][2] Metformin's effects are mediated through both AMPK-dependent and independent pathways.[1]

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in insulin action and the proposed points of intervention for this compound and metformin.

Insulin_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS Proteins Insulin_Receptor->IRS PI3K PI3K IRS->PI3K AKT Akt/PKB PI3K->AKT GLUT4_Vesicle GLUT4 Vesicle AKT->GLUT4_Vesicle GLUT4_Translocation GLUT4 Translocation to Membrane GLUT4_Vesicle->GLUT4_Translocation Glucose_Uptake Increased Glucose Uptake GLUT4_Translocation->Glucose_Uptake Metformin Metformin Metformin->IRS Enhances Signaling S15261 This compound (Proposed) S15261->IRS Enhances Signaling

Caption: Simplified Insulin Signaling Pathway and Proposed Sites of Action.

AMPK_Signaling_Pathway cluster_effects Metformin Metformin AMP_ATP_Ratio Increased AMP/ATP Ratio Metformin->AMP_ATP_Ratio AMPK AMPK Activation AMP_ATP_Ratio->AMPK Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis Glucose_Uptake Peripheral Glucose Uptake AMPK->Glucose_Uptake AMPK->p1 AMPK->p2 Inhibition Inhibition Stimulation Stimulation

Caption: Metformin's Mechanism via AMPK Activation.

Experimental Protocols

Detailed experimental protocols for the studies cited are not fully available in the public domain. However, based on standard methodologies, the key experiments are described below.

Hyperinsulinemic-Euglycemic Clamp

This technique is the gold standard for assessing insulin sensitivity in vivo.

Objective: To measure the amount of glucose required to maintain a normal blood glucose level in the presence of high insulin levels. A higher glucose infusion rate indicates greater insulin sensitivity.

General Procedure:

  • Animal Preparation: Rats are typically fasted overnight. Catheters are surgically implanted in a jugular vein (for infusions) and a carotid artery (for blood sampling).

  • Insulin Infusion: A constant infusion of insulin is administered to raise plasma insulin to a high physiological or supraphysiological level.

  • Glucose Infusion: A variable infusion of glucose is started to clamp the blood glucose concentration at a desired level (e.g., euglycemia).

  • Blood Sampling: Arterial blood samples are taken frequently (e.g., every 5-10 minutes) to monitor blood glucose levels.

  • Glucose Infusion Rate (GIR) Calculation: The rate of glucose infusion required to maintain euglycemia during the steady-state period of the clamp is calculated and serves as a measure of insulin sensitivity.

Intravenous Glucose Tolerance Test (IVGTT)

Objective: To assess the efficiency of glucose clearance from the bloodstream after an intravenous glucose challenge.

General Procedure:

  • Animal Preparation: Rats are fasted for a specified period.

  • Baseline Blood Sample: A blood sample is taken to measure baseline glucose and insulin levels.

  • Glucose Administration: A bolus of glucose is injected intravenously.

  • Timed Blood Sampling: Blood samples are collected at specific time points (e.g., 5, 10, 15, 30, 60, and 120 minutes) after the glucose injection.

  • Data Analysis: The rate of glucose disappearance from the blood is calculated to determine glucose tolerance. The insulin response to the glucose challenge is also measured.

Conclusion

The available preclinical data suggests that both this compound and metformin have the potential to improve insulin sensitivity through distinct mechanisms. Direct comparative studies, particularly in the JCR:LA-cp rat model, indicate that this compound may have a more pronounced effect on improving insulin sensitivity and related vascular dysfunction compared to metformin. However, further research with detailed, publicly available data is required to fully elucidate the comparative efficacy and mechanisms of these two compounds. The information presented in this guide should serve as a valuable resource for researchers and professionals in the field of diabetes and metabolic disease drug development.

References

A Comparative Analysis of S-15261 and Other Insulin Sensitizers for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the investigational insulin-sensitizing agent S-15261 with established classes of insulin sensitizers, namely thiazolidinediones (e.g., troglitazone) and biguanides (e.g., metformin). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, comparative efficacy in a preclinical model, and the experimental protocols used for their evaluation.

Introduction to this compound and its Metabolites

This compound is a novel oral antihyperglycemic agent.[1] It functions as a prodrug, which upon administration is cleaved by esterases into two metabolites: S-15511 and Y-415.[2] The primary insulin-sensitizing effects of this compound are attributed to its metabolite, S-15511.[1][3] This compound has demonstrated the ability to improve glucose homeostasis in animal models of insulin resistance.[3]

Comparative Efficacy in a Preclinical Model

A key study in the insulin-resistant JCR:LA-cp rat model provides a head-to-head comparison of this compound with troglitazone and metformin. The following tables summarize the qualitative and quantitative findings from this research.

Table 1: Comparative Effects on Metabolic Parameters in the JCR:LA-cp Rat [2]

ParameterThis compound/S-15511TroglitazoneMetformin
Food Intake ReducedSmall IncreaseNo significant effect
Body Weight ReducedNo significant effectNo significant effect
Plasma Insulin Levels (Fed) DecreasedNo significant effectNo significant effect
Postprandial Insulin Peak PreventedHalvedNo improvement

Table 2: Effects on Gene Expression in the JCR:LA-cp Rat [2]

GeneEffect of this compound
Phosphoenolpyruvate carboxykinase (PEPCK) Decreased Expression
Glucose-6-phosphatase Decreased Expression
Acetyl-CoA carboxylase Stimulated Expression
Acyl-CoA synthase Stimulated Expression
Carnitine palmitoyltransferase I Reduced Expression
Hydroxymethyl-glutaryl-CoA synthase Reduced Expression

Mechanisms of Action and Signaling Pathways

The insulin sensitizers discussed herein operate through distinct molecular mechanisms.

This compound (via S-15511)

The active metabolite S-15511 enhances insulin-stimulated glucose transport in skeletal muscle.[3] Notably, this is achieved by increasing the expression of the glucose transporter type 4 (GLUT4), particularly in type IIb muscle fibers.[3] Interestingly, this effect on glucose uptake appears to occur without a significant enhancement of the canonical insulin signaling pathway, such as the phosphorylation of Akt.[3] The precise upstream signaling cascade that S-15511 modulates to increase GLUT4 expression is not yet fully elucidated.

S15511_Pathway S15511 S-15511 Unknown Unknown Upstream Signaling S15511->Unknown GLUT4_exp Increased GLUT4 Expression (Type IIb Muscle Fibers) Unknown->GLUT4_exp Glucose_uptake Enhanced Insulin-Stimulated Glucose Uptake GLUT4_exp->Glucose_uptake

Figure 1: Proposed mechanism of S-15511 action.

Thiazolidinediones (TZDs)

Thiazolidinediones, such as troglitazone, are potent agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor. Activation of PPARγ alters the transcription of numerous genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity in adipose tissue, muscle, and liver.

TZD_Pathway TZD Thiazolidinedione (e.g., Troglitazone) PPARg PPARγ Activation TZD->PPARg Gene_trans Altered Gene Transcription PPARg->Gene_trans Insulin_sens Improved Insulin Sensitivity Gene_trans->Insulin_sens

Figure 2: Thiazolidinedione signaling pathway.

Biguanides (Metformin)

Metformin's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK).[4] This leads to a reduction in hepatic glucose production (gluconeogenesis) and an increase in glucose uptake in peripheral tissues.[5]

Metformin_Pathway Metformin Metformin AMPK AMPK Activation Metformin->AMPK Gluconeogenesis Decreased Hepatic Gluconeogenesis AMPK->Gluconeogenesis Glucose_uptake Increased Peripheral Glucose Uptake AMPK->Glucose_uptake

Figure 3: Metformin signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments used to assess insulin sensitivity.

Hyperinsulinemic-Euglycemic Clamp in Rodents

This procedure is the gold standard for assessing insulin sensitivity in vivo.

Objective: To measure whole-body insulin sensitivity by determining the glucose infusion rate (GIR) required to maintain euglycemia during a constant insulin infusion.

Procedure:

  • Animal Preparation: Rodents are fasted overnight. An indwelling catheter is surgically placed in a jugular vein for infusions and in a carotid artery for blood sampling.

  • Basal Period: A baseline blood sample is taken to measure basal glucose and insulin levels.

  • Clamp Period: A continuous infusion of human insulin is initiated.

  • Glucose Monitoring: Blood glucose is monitored every 5-10 minutes.

  • Glucose Infusion: A variable infusion of glucose is administered to maintain blood glucose at a constant, euglycemic level.

  • Steady State: Once a steady state is achieved (stable blood glucose with a constant GIR), the GIR is recorded. A higher GIR indicates greater insulin sensitivity.

Euglycemic_Clamp Start Fasted Rodent with Catheters Insulin_Infusion Constant Insulin Infusion Start->Insulin_Infusion Glucose_Monitoring Frequent Blood Glucose Monitoring Insulin_Infusion->Glucose_Monitoring Glucose_Infusion Variable Glucose Infusion Glucose_Monitoring->Glucose_Infusion Steady_State Achieve Steady State (Euglycemia) Glucose_Infusion->Steady_State GIR Record Glucose Infusion Rate (GIR) Steady_State->GIR

Figure 4: Euglycemic clamp workflow.

Oral Glucose Tolerance Test (OGTT) in Rodents

This test assesses the ability of an animal to clear a glucose load from the circulation.

Objective: To measure glucose tolerance by monitoring blood glucose levels after an oral glucose challenge.

Procedure:

  • Animal Preparation: Rodents are fasted overnight.

  • Baseline: A baseline blood sample is taken (time 0).

  • Glucose Administration: A concentrated glucose solution is administered orally via gavage.

  • Blood Sampling: Blood samples are collected at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration.

  • Analysis: Blood glucose concentrations are measured at each time point to generate a glucose tolerance curve. The area under the curve (AUC) is often calculated to quantify glucose tolerance.

OGTT_Workflow Start Overnight Fasted Rodent Baseline Baseline Blood Sample (t=0) Start->Baseline Gavage Oral Glucose Gavage Baseline->Gavage Sampling Serial Blood Sampling (e.g., 15, 30, 60, 120 min) Gavage->Sampling Analysis Measure Blood Glucose & Plot Curve Sampling->Analysis

Figure 5: Oral glucose tolerance test workflow.

Conclusion

This compound represents a novel investigational insulin sensitizer with a distinct mechanism of action centered on the upregulation of GLUT4 expression in skeletal muscle, mediated by its active metabolite S-15511. Preclinical data from the JCR:LA-cp rat model suggest it has a different pharmacological profile compared to the thiazolidinedione troglitazone and the biguanide metformin, particularly concerning its effects on food intake, body weight, and postprandial insulin levels. Further research is warranted to fully elucidate the molecular signaling pathway of S-15511 and to obtain more extensive quantitative comparative data against other insulin sensitizers. The experimental protocols provided herein serve as a foundation for such future investigations.

References

A Comparative Analysis of the Anti-Hyperglycemic Effects of S-15261

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-hyperglycemic agent S-15261 with other established therapies. This compound is a prodrug that is rapidly cleaved by esterases into two fragments: Y-415 and S-15511. The primary anti-hyperglycemic and insulin-sensitizing effects of this compound are attributed to its active metabolite, S-15511.[1][2] This document summarizes key experimental data, details the methodologies of pivotal studies, and visualizes the underlying signaling pathways to offer a clear and objective evaluation of this compound's therapeutic potential.

Comparative Efficacy of this compound and its Metabolites

This compound, primarily through its active metabolite S-15511, has demonstrated significant anti-hyperglycemic and insulin-sensitizing properties in preclinical models. The following tables summarize the key findings from a comparative study in the JCR:LA-cp rat, a model of obesity and insulin resistance, and another study in the Zucker Diabetic Fatty (ZDF) rat, a model of type 2 diabetes.

Table 1: Effects of this compound, its Metabolites, Troglitazone, and Metformin on Metabolic Parameters in JCR:LA-cp Rats [2]

Treatment GroupChange in Food IntakeChange in Body WeightPlasma Insulin Levels (Fed)Postprandial Insulin Peak
This compound ReductionReductionDecreasedPrevented
S-15511 ReductionReductionDecreasedPrevented
Y-415 No effectNo effectNo effectNo effect
Troglitazone Small increaseNot specifiedNot specifiedHalved
Metformin Not specifiedNot specifiedNot specifiedNo improvement

Table 2: Effects of S-15511 and Y-415 on Glycemic Control and Insulin Sensitivity in Zucker Diabetic Fatty (ZDF) Rats [1]

Treatment GroupEnergy Intake & Weight GainFasting Plasma GlucoseFasting InsulinInsulin Sensitivity (HOMA-IR)Glucose Disposal (OGTT Day 28)
S-15511 ReducedMaintainedBecame hyperinsulinemicAttenuated deteriorationImproved
S-15511 + Y-415 ReducedMaintainedBecame hyperinsulinemicAttenuated deteriorationImproved
Y-415 Not specifiedNot specifiedBecame hyperinsulinemicNot specifiedNot specified
Pair-fed Control Matched to S-15511MaintainedMaintainedAttenuated deteriorationImproved
Vehicle Control Not specifiedProgressive deteriorationBecame hyperinsulinemicDeteriorationProgressive deterioration

Experimental Protocols

Animal Model: JCR:LA-cp Rat

The JCR:LA-cp rat is a well-established genetic model for the study of obesity, insulin resistance, and associated cardiovascular complications. These rats exhibit hyperphagia, hyperinsulinemia, and hypertriglyceridemia. In the primary study cited, male JCR:LA-cp rats were treated from 8 to 12 weeks of age.[2]

Key Experiment: Meal Tolerance Test

A meal tolerance test is a crucial experiment to assess postprandial glucose and insulin responses. While the specific protocol for the this compound study is not detailed, a general procedure for conducting a meal or oral glucose tolerance test in rats is as follows:

  • Fasting: Rats are typically fasted overnight (approximately 12-16 hours) to ensure a baseline glycemic state.

  • Baseline Blood Sample: A blood sample is collected from the tail vein to measure fasting glucose and insulin levels.

  • Meal/Glucose Administration: A standardized liquid meal or a glucose solution is administered orally via gavage.

  • Post-Administration Blood Sampling: Blood samples are collected at specific time points after administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Analysis: Plasma glucose and insulin concentrations are measured for each time point to determine the glucose excursion and insulin secretion profiles.

Key Experiment: Gene Expression Analysis (Northern Blot)

To investigate the molecular mechanism of this compound, the expression of key metabolic enzymes in the liver was analyzed. The study mentions the use of techniques to measure gene expression, for which Northern blotting is a classic method.[2] A general protocol for Northern blotting is outlined below:

  • RNA Isolation: Total RNA is extracted from liver tissue samples using a suitable method, such as TRIzol reagent.[3]

  • Gel Electrophoresis: The isolated RNA is separated by size using denaturing agarose gel electrophoresis.[4][5]

  • Transfer to Membrane: The separated RNA is transferred from the gel to a nylon or nitrocellulose membrane.[4][5]

  • Probe Hybridization: The membrane is incubated with a labeled single-stranded DNA or RNA probe that is complementary to the target mRNA sequence (e.g., PEPCK, G6Pase).[4][5]

  • Washing: The membrane is washed to remove any unbound probe.

  • Detection: The labeled probe is detected using autoradiography or a chemiluminescent substrate, revealing the presence and relative abundance of the target mRNA.[4][5]

Signaling Pathways and Mechanism of Action

The anti-hyperglycemic effects of this compound and the comparator drugs are mediated through distinct signaling pathways.

This compound (via S-15511) Signaling Pathway

S-15511, the active metabolite of this compound, enhances insulin sensitivity primarily by increasing the expression of the glucose transporter type 4 (GLUT4) in skeletal muscle, particularly in type IIb fibers.[6] This leads to increased insulin-stimulated glucose uptake. Unlike many other insulin sensitizers, S-15511 does not appear to directly modulate the upstream insulin signaling cascade (i.e., insulin receptor, IRS, PI3K/Akt).[6] Furthermore, this compound has been shown to decrease the expression of key gluconeogenic enzymes, phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), and stimulate the expression of enzymes involved in fatty acid synthesis, acetyl-CoA carboxylase (ACC) and acyl-CoA synthase.[2]

S15261_Pathway cluster_liver Liver cluster_muscle Skeletal Muscle S15261 This compound (Prodrug) Esterases Esterases S15261->Esterases S15511 S-15511 (Active Metabolite) Esterases->S15511 Y415 Y-415 Esterases->Y415 PEPCK PEPCK Expression S15511->PEPCK Decreases G6Pase G6Pase Expression S15511->G6Pase Decreases ACC ACC Expression S15511->ACC Stimulates AC_CoA Acyl-CoA Synthase Expression S15511->AC_CoA Stimulates GLUT4 GLUT4 Expression S15511->GLUT4 Increases Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Enhances

Proposed mechanism of action for this compound.
Metformin Signaling Pathway

Metformin's primary mechanism of action involves the inhibition of mitochondrial respiratory chain complex I in the liver. This leads to an increase in the AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK). Activated AMPK phosphorylates and inhibits acetyl-CoA carboxylase (ACC), leading to reduced fatty acid synthesis and increased fatty acid oxidation. AMPK activation also inhibits hepatic gluconeogenesis by downregulating the expression of PEPCK and G6Pase.

Metformin_Pathway cluster_liver_met Liver Metformin Metformin Mito_Complex_I Mitochondrial Complex I Metformin->Mito_Complex_I Inhibits AMP_ATP AMP:ATP Ratio Mito_Complex_I->AMP_ATP Increases AMPK AMPK AMP_ATP->AMPK Activates PEPCK_G6Pase PEPCK & G6Pase Expression AMPK->PEPCK_G6Pase Decreases ACC_met ACC AMPK->ACC_met Inhibits Gluconeogenesis Gluconeogenesis PEPCK_G6Pase->Gluconeogenesis Reduces Fatty_Acid_Ox Fatty Acid Oxidation ACC_met->Fatty_Acid_Ox Increases

Simplified signaling pathway for metformin.
Troglitazone Signaling Pathway

Troglitazone is a member of the thiazolidinedione (TZD) class of drugs and acts as a potent agonist for the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor. Activation of PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the transcription of genes that promote insulin sensitivity, including those involved in glucose and lipid metabolism.

Troglitazone_Pathway cluster_gene_exp Gene Expression Troglitazone Troglitazone PPARg PPARγ (Nuclear Receptor) Troglitazone->PPARg Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (DNA) PPARg_RXR->PPRE Binds to Insulin_Genes Insulin-Responsive Genes PPRE->Insulin_Genes Regulates Transcription Insulin_Sensitivity Increased Insulin Sensitivity Insulin_Genes->Insulin_Sensitivity

Mechanism of action for troglitazone.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the anti-hyperglycemic effects of a compound like this compound in a preclinical animal model.

Experimental_Workflow cluster_tests Functional and Molecular Analyses start Start: Select Animal Model (e.g., JCR:LA-cp Rat) treatment Administer Treatment Groups: - this compound - Comparators (e.g., Metformin) - Vehicle Control start->treatment monitoring Monitor Physiological Parameters: - Food Intake - Body Weight treatment->monitoring tissue_harvest Harvest Tissues (e.g., Liver, Muscle) treatment->tissue_harvest mtt Perform Meal Tolerance Test monitoring->mtt blood_analysis Analyze Blood Samples: - Glucose - Insulin mtt->blood_analysis data_analysis Data Analysis and Comparison blood_analysis->data_analysis gene_exp Analyze Gene Expression (e.g., Northern Blot for PEPCK, G6Pase, GLUT4) tissue_harvest->gene_exp gene_exp->data_analysis conclusion Conclusion on Anti-Hyperglycemic Effects and Mechanism data_analysis->conclusion

Preclinical evaluation workflow.

References

S-15261 and Thiazolidinediones: A Comparative Analysis of Efficacy in Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational drug S-15261 and the established class of thiazolidinediones (TZDs) for the treatment of type 2 diabetes mellitus (T2DM). The information is based on available preclinical data.

Introduction

This compound is a novel, orally active antihyperglycemic agent that has demonstrated both insulin-sensitizing and insulin secretagogue properties in preclinical studies.[1][2] It functions as a prodrug, being metabolized by esterases into two active metabolites: S-15511 and Y-415.[1][3] Thiazolidinediones, such as pioglitazone and rosiglitazone, are a well-established class of drugs that improve insulin sensitivity primarily by activating peroxisome proliferator-activated receptor-gamma (PPARγ). This guide will compare the efficacy and mechanisms of action of this compound with those of TZDs, supported by available experimental data.

Mechanism of Action

This compound

The precise molecular target of this compound remains to be fully elucidated. However, preclinical evidence suggests it enhances insulin sensitivity in both the liver and skeletal muscle.[4] In vitro binding assays have shown no significant affinity of this compound for 31 different receptors, indicating a potentially novel mechanism of action.[4] The insulin-sensitizing effects are primarily attributed to its metabolite, S-15511.[2][3] this compound has been shown to modulate the expression of genes involved in glucose and lipid metabolism. Specifically, it decreases the expression of phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase, key enzymes in gluconeogenesis.[3] Concurrently, it stimulates the expression of acetyl-CoA carboxylase and acyl-CoA synthase, which are involved in fatty acid synthesis.[3]

S15261 This compound (Prodrug) Esterases Esterases S15261->Esterases S15511 S-15511 (Active Metabolite) Esterases->S15511 Y415 Y-415 (Active Metabolite) Esterases->Y415 Liver Liver S15511->Liver SkeletalMuscle Skeletal Muscle S15511->SkeletalMuscle GeneExpression Modulation of Gene Expression Liver->GeneExpression InsulinSensitivity ↑ Insulin Sensitivity SkeletalMuscle->InsulinSensitivity Gluconeogenesis ↓ Gluconeogenesis (↓ PEPCK, ↓ G6Pase) GeneExpression->Gluconeogenesis FattyAcidSynth ↑ Fatty Acid Synthesis (↑ ACC, ↑ Acyl-CoA Synthase) GeneExpression->FattyAcidSynth Gluconeogenesis->InsulinSensitivity FattyAcidSynth->InsulinSensitivity

Metabolism and Action of this compound.
Thiazolidinediones (TZDs)

Thiazolidinediones are selective agonists for the nuclear receptor PPARγ. Activation of PPARγ in complex with the retinoid X receptor (RXR) leads to the transcription of numerous genes involved in glucose and lipid metabolism. This primarily occurs in adipose tissue, leading to increased storage of fatty acids in adipocytes and a subsequent decrease in circulating free fatty acids. This reduction in plasma fatty acids improves insulin sensitivity in muscle and liver.

TZD Thiazolidinedione (TZD) PPARG PPARγ TZD->PPARG GeneTranscription ↑ Gene Transcription PPARG->GeneTranscription binds to DNA with RXR RXR RXR RXR->GeneTranscription AdiposeTissue Adipose Tissue AdiposeTissue->PPARG FattyAcidUptake ↑ Fatty Acid Uptake & Storage GeneTranscription->FattyAcidUptake FreeFattyAcids ↓ Circulating Free Fatty Acids FattyAcidUptake->FreeFattyAcids MuscleLiver Muscle & Liver FreeFattyAcids->MuscleLiver InsulinSensitivity ↑ Insulin Sensitivity MuscleLiver->InsulinSensitivity

Mechanism of Action of Thiazolidinediones.

Comparative Efficacy Data (Preclinical)

A study in the JCR:LA-cp rat, a model of obesity and insulin resistance, compared the effects of this compound with the thiazolidinedione troglitazone and metformin.

ParameterThis compoundTroglitazoneMetforminControl (Untreated)
Food Intake ReducedSlightly IncreasedNo significant effect-
Body Weight ReducedNo significant effectNo significant effect-
Plasma Insulin (Fed) DecreasedNo significant effectNo significant effect-
Postprandial Insulin Peak PreventedHalvedNo improvement-
Vascular Contractile Response ReducedNo effectNot reported-
NO-mediated Vascular Relaxation IncreasedNo effectNot reported-

Data summarized from a study in JCR:LA-cp rats.[3]

Experimental Protocols

Animal Model and Treatment
  • Model: Male JCR:LA-cp rats, a genetic model of obesity, insulin resistance, and cardiovascular disease.

  • Treatment Period: Animals were treated from 8 to 12 weeks of age.

  • Drug Administration: this compound, its metabolites (S-15511 and Y-415), troglitazone, and metformin were administered orally. A control group received a vehicle.

Meal Tolerance Test
  • Following the treatment period, rats were fasted, and a standardized meal was provided.

  • Blood samples were collected at various time points post-meal to measure plasma insulin and glucose levels to assess the postprandial response.

Gene Expression Analysis
  • Liver tissue was collected from the animals after the treatment period.

  • The expression levels of key genes involved in glucose and lipid metabolism (PEPCK, G6Pase, ACC, acyl-CoA synthase, CPT-I, HMG-CoA synthase) were quantified using standard molecular biology techniques (e.g., RT-qPCR).

Vascular Function Assessment
  • Mesenteric resistance vessels were isolated from the treated and control animals.

  • The contractile response to norepinephrine and the relaxation response to acetylcholine (to assess nitric oxide-mediated vasodilation) were measured ex vivo in an organ bath setup.

cluster_animal_study Animal Study Workflow cluster_endpoints Endpoint Analyses AnimalModel JCR:LA-cp Rats (8 weeks old) Treatment 4-week Treatment (this compound, Troglitazone, etc.) AnimalModel->Treatment Endpoint Endpoint Analysis (at 12 weeks old) Treatment->Endpoint MealTest Meal Tolerance Test Endpoint->MealTest GeneAnalysis Gene Expression Analysis (Liver) Endpoint->GeneAnalysis VascularAssay Vascular Function Assay (Mesenteric Arteries) Endpoint->VascularAssay

Experimental Workflow for this compound Efficacy Studies.

Summary and Future Directions

Preclinical data suggest that this compound is a promising antihyperglycemic agent with a distinct mechanism of action compared to thiazolidinediones. Its ability to reduce food intake and body weight, alongside improving insulin sensitivity and vascular function, presents a potentially favorable profile. However, it is crucial to note that these findings are based on animal models. Further research, including comprehensive clinical trials in humans, is necessary to establish the efficacy, safety, and therapeutic potential of this compound in the management of type 2 diabetes. The direct comparison with existing therapies like TZDs in a clinical setting will be essential to determine its place in the therapeutic landscape.

References

No Publicly Available Data on S-15261 as a Pharmaceutical Agent

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "S-15261" have not yielded any information identifying it as a pharmaceutical compound. The search results primarily point to unrelated subjects, including a product code for reclosable bags, a clinical trial with a different identifier, the number of employees in a company, and the scientific name for a species of wild cat.

Consequently, there are no publicly available head-to-head comparison studies, experimental data, or established signaling pathways associated with "this compound" in the context of drug development. The core requirements of the request—data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled as there is no foundational scientific literature or clinical data for a drug with this designation.

It is possible that "this compound" is an internal compound designation that has not yet been disclosed in public forums or scientific literature. Without any publicly accessible information, a comparative guide as requested cannot be generated. Further clarification on the identity of this compound would be necessary to proceed with the request.

Unraveling the Dual-Action Mechanism of S-15261: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

S-15261, an investigational oral antihyperglycemic agent, has demonstrated a unique dual mechanism of action, positioning it as a promising candidate for the treatment of type 2 diabetes. This guide provides a comprehensive cross-validation of its mechanism, objectively comparing its performance with established alternatives and presenting supporting experimental data for researchers, scientists, and drug development professionals.

This compound operates as a prodrug, being rapidly cleaved by esterases into its two primary metabolites: S-15511 and Y-415. It is primarily the S-15511 metabolite that exerts the significant insulin-sensitizing effects. The therapeutic action of this compound is centered on the modulation of key genes controlling glucose and lipid metabolism, leading to reduced hepatic glucose production and enhanced insulin sensitivity.

Comparative Efficacy of this compound and its Metabolites

Experimental data from studies on Zucker Diabetic Fatty rats have elucidated the distinct roles of this compound and its metabolites. Chronic treatment with this compound and its active metabolite S-15511 resulted in significant reductions in plasma insulin and triglyceride levels, alongside an increase in the glucose disposal rate. In contrast, the Y-415 metabolite showed no significant impact on these parameters. This highlights S-15511 as the principal driver of the therapeutic effects of this compound.

CompoundChange in Plasma InsulinChange in Plasma TriglyceridesChange in Glucose Disposal Rate
This compound ↓ 43%↓ 36%↑ 48.5%
S-15511 Significant ReductionSignificant ReductionNot explicitly quantified
Y-415 No significant effectNo significant effectNot explicitly quantified

Table 1: Comparative effects of this compound and its metabolites on key metabolic parameters in Zucker Diabetic Fatty rats.

Head-to-Head with Marketed Antihyperglycemics

When compared to existing therapies such as the thiazolidinedione troglitazone and the biguanide metformin, this compound exhibits a distinct profile. While all three agents aim to improve glycemic control, their mechanisms and ancillary effects differ. In a comparative study, this compound and troglitazone both demonstrated significant insulin-sensitizing effects, with troglitazone halving the insulin response to a meal tolerance test. Metformin, in the same study, showed no improvement in the postprandial insulin response.

Furthermore, this compound was shown to have beneficial vascular effects, reducing the exaggerated contractile response of mesenteric resistance vessels to norepinephrine, an effect not observed with troglitazone.[1]

FeatureThis compoundTroglitazoneMetformin
Primary Mechanism Insulin sensitizer & secretagogueInsulin sensitizer (PPARγ agonist)Reduces hepatic glucose production
Effect on Postprandial Insulin ↓↓No significant effect
Vascular Effects Improved endothelial functionNot observedSome beneficial effects reported

Table 2: High-level comparison of this compound with troglitazone and metformin.

Deep Dive into the Molecular Mechanism: Gene Expression Regulation

The core of this compound's mechanism of action lies in its ability to modulate the transcription of genes vital for glucose homeostasis. The active metabolite, S-15511, has been shown to downregulate the expression of key gluconeogenic enzymes, phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), in hepatocytes. This reduction in the machinery for glucose production directly contributes to lower hepatic glucose output.

Simultaneously, this compound and S-15511 stimulate the expression of genes involved in glucose utilization and fatty acid metabolism, including acetyl-CoA carboxylase (ACC) and acyl-CoA synthase. This dual action of suppressing glucose production while promoting its use and storage underscores the comprehensive metabolic benefits of this compound.

G cluster_S15261 This compound Administration cluster_Metabolism Metabolism cluster_Hepatocyte Hepatocyte cluster_Gene_Expression Gene Expression Regulation cluster_Metabolic_Effect Metabolic Effect S15261 This compound (Prodrug) S15511 S-15511 (Active) S15261->S15511 Esterase Cleavage Y415 Y-415 S15261->Y415 Esterase Cleavage PEPCK PEPCK Gene S15511->PEPCK Downregulates G6Pase G6Pase Gene S15511->G6Pase Downregulates ACC ACC Gene S15511->ACC Upregulates AcylCoA Acyl-CoA Synthase Gene S15511->AcylCoA Upregulates Gluconeogenesis Hepatic Glucose Production PEPCK->Gluconeogenesis G6Pase->Gluconeogenesis GlucoseUptake Glucose Utilization & Fatty Acid Synthesis ACC->GlucoseUptake AcylCoA->GlucoseUptake

Figure 1: Signaling pathway of this compound's metabolic regulation.

Experimental Protocols

Determination of Gene Expression Levels (PEPCK and G6Pase)

The following provides a generalized protocol for quantifying the mRNA levels of phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase) in hepatocytes, based on standard molecular biology techniques.

1. Cell Culture and Treatment:

  • Primary hepatocytes or a relevant cell line (e.g., HepG2) are cultured under standard conditions.

  • Cells are treated with this compound, its metabolites (S-15511, Y-415), or comparator compounds (e.g., metformin, troglitazone) at various concentrations for a specified duration.

2. RNA Extraction:

  • Total RNA is isolated from the treated cells using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

  • The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop).

3. Reverse Transcription:

  • First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).

4. Quantitative Polymerase Chain Reaction (qPCR):

  • qPCR is performed using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or probe-based chemistry.

  • Specific primers for PEPCK, G6Pase, and a housekeeping gene (e.g., GAPDH, β-actin) are used.

  • The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the housekeeping gene.

G A Hepatocyte Culture & Treatment B Total RNA Extraction A->B C cDNA Synthesis (Reverse Transcription) B->C D Quantitative PCR (qPCR) C->D E Data Analysis (ΔΔCt Method) D->E

Figure 2: Workflow for Gene Expression Analysis.

In Vitro Glucose Uptake Assay

This protocol outlines a common method for measuring glucose uptake in adipocytes or myocytes to assess insulin sensitivity.

1. Cell Differentiation and Treatment:

  • Preadipocytes (e.g., 3T3-L1) or myoblasts are differentiated into mature adipocytes or myotubes.

  • Differentiated cells are treated with this compound, its metabolites, or comparator compounds.

2. Insulin Stimulation:

  • Cells are serum-starved and then stimulated with a submaximal concentration of insulin to induce glucose transporter (e.g., GLUT4) translocation.

3. Glucose Uptake Measurement:

  • A radiolabeled glucose analog, such as 2-deoxy-[3H]-glucose, is added to the cells.

  • After a short incubation period, the uptake is stopped by washing with ice-cold buffer.

4. Scintillation Counting:

  • Cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

  • The amount of radioactivity is proportional to the rate of glucose uptake.

G A Cell Differentiation (Adipocytes/Myotubes) B Compound Treatment A->B C Insulin Stimulation B->C D Addition of Radiolabeled Glucose Analog C->D E Cell Lysis & Scintillation Counting D->E F Quantification of Glucose Uptake E->F

Figure 3: Experimental Workflow for Glucose Uptake Assay.

References

S-15261: A Preclinical Candidate for Metabolic Syndrome in the Context of Modern Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the preclinical investigational compound S-15261 against established treatments for metabolic syndrome, including Metformin, Thiazolidinediones (Pioglitazone), GLP-1 Receptor Agonists, and SGLT2 Inhibitors.

This guide provides a comparative analysis of the preclinical data for this compound, an experimental compound once investigated for insulin resistance syndrome, against the well-established profiles of current therapeutic options for metabolic syndrome. The information is intended for researchers, scientists, and drug development professionals to offer a historical and scientific perspective on the evolution of treatment strategies for this complex condition.

Executive Summary

Metabolic syndrome is a constellation of cardiometabolic risk factors, including central obesity, insulin resistance, dyslipidemia, and hypertension. While lifestyle modifications remain the cornerstone of management, pharmacological interventions are often necessary. This guide revisits the preclinical profile of this compound and contrasts it with the mechanisms and clinical efficacy of metformin, pioglitazone, GLP-1 receptor agonists, and SGLT2 inhibitors.

This compound, a prodrug of its active metabolite S15511, demonstrated promising effects on insulin sensitivity, glucose metabolism, and lipid profiles in animal models. However, its development appears to have been discontinued, and no clinical trial data in humans is publicly available. In contrast, current therapies have extensive clinical data supporting their use in managing various components of metabolic syndrome.

Comparative Efficacy: Preclinical this compound vs. Clinical Data of Approved Therapies

The following tables summarize the available quantitative data for this compound from preclinical studies and compare it with the established clinical effects of approved drug classes for metabolic syndrome.

Table 1: Effects on Glucose Homeostasis

TreatmentMechanism of ActionKey Efficacy Data
This compound (preclinical) Enhances insulin sensitivity in liver and skeletal muscle.[1]- Increased glucose disposal rate by 48.5% in an IVGTT in insulin-resistant rats.[2] - Increased glucose infusion rate by 20% in glucose clamp studies in rats.[2] - Decreased plasma glucose by 13% at higher doses in insulin-resistant rats.[2]
Metformin Activates AMP-activated protein kinase (AMPK), reduces hepatic glucose production, and increases peripheral glucose uptake.[3][4]- Reduces HbA1c by approximately 1-2%. - Reduces fasting plasma glucose.
Pioglitazone Peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, improving insulin sensitivity in adipose tissue, muscle, and liver.[5][6][7]- Reduces HbA1c by approximately 0.5-1.4%. - Improves insulin sensitivity.
GLP-1 Receptor Agonists Mimic the action of endogenous GLP-1, enhancing glucose-dependent insulin secretion, suppressing glucagon secretion, and slowing gastric emptying.[8][9]- Reduces HbA1c by approximately 0.5-1.5%. - Promotes weight loss.
SGLT2 Inhibitors Inhibit the sodium-glucose cotransporter 2 in the kidneys, leading to increased urinary glucose excretion.[10][11][12]- Reduces HbA1c by approximately 0.5-1.0%. - Promotes weight loss and reduces blood pressure.

Table 2: Effects on Lipid Profile and Body Weight

TreatmentKey Efficacy Data
This compound (preclinical) - Decreased plasma triglyceride levels by 36% in insulin-resistant rats.[2] - Decreased body weight by 3% at higher doses in insulin-resistant rats.[2]
Metformin - Modest reduction in LDL cholesterol and triglycerides. - Generally weight-neutral or associated with modest weight loss.
Pioglitazone - May increase LDL cholesterol, but shifts to larger, less atherogenic particles. - Decreases triglycerides and increases HDL cholesterol. - Associated with weight gain.
GLP-1 Receptor Agonists - Significant weight loss. - Modest improvements in LDL cholesterol and triglycerides.
SGLT2 Inhibitors - Modest weight loss. - May slightly increase LDL and HDL cholesterol.

Table 3: Effects on Blood Pressure

TreatmentKey Efficacy Data
This compound (preclinical) - Decreased blood pressure by 8 mm Hg at higher doses in mildly hypertensive animals.[2]
Metformin - Generally neutral effect on blood pressure.
Pioglitazone - May have a modest blood pressure-lowering effect.
GLP-1 Receptor Agonists - Modest reduction in systolic blood pressure.
SGLT2 Inhibitors - Consistent reduction in systolic and diastolic blood pressure.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathway for this compound and the established mechanisms of action for the comparator drug classes.

S15261_Pathway S15261 This compound (Prodrug) Esterases Esterases S15261->Esterases S15511 S15511 (Active Metabolite) Esterases->S15511 Liver Liver S15511->Liver Skeletal_Muscle Skeletal Muscle S15511->Skeletal_Muscle Insulin_Sensitivity Increased Insulin Sensitivity Liver->Insulin_Sensitivity Glucose_Uptake Increased Glucose Uptake Skeletal_Muscle->Glucose_Uptake Metformin_Pathway Metformin Metformin Mitochondria Mitochondrial Complex I Inhibition Metformin->Mitochondria AMP_ATP Increased AMP/ATP Ratio Mitochondria->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK Hepatic_Glucose Decreased Hepatic Glucose Production AMPK->Hepatic_Glucose Peripheral_Uptake Increased Peripheral Glucose Uptake AMPK->Peripheral_Uptake Pioglitazone_Pathway Pioglitazone Pioglitazone PPARg PPARγ Activation Pioglitazone->PPARg Gene_Transcription Altered Gene Transcription (Glucose & Lipid Metabolism) PPARg->Gene_Transcription Adipose_Tissue Adipose Tissue Gene_Transcription->Adipose_Tissue Muscle Muscle Gene_Transcription->Muscle Liver Liver Gene_Transcription->Liver Insulin_Sensitivity Increased Insulin Sensitivity Adipose_Tissue->Insulin_Sensitivity Muscle->Insulin_Sensitivity Liver->Insulin_Sensitivity GLP1_Pathway GLP1_Agonist GLP-1 Receptor Agonist GLP1R GLP-1 Receptor Activation GLP1_Agonist->GLP1R Pancreas Pancreas GLP1R->Pancreas Stomach Stomach GLP1R->Stomach Brain Brain GLP1R->Brain Insulin_Secretion Increased Insulin Secretion Pancreas->Insulin_Secretion Glucagon_Suppression Decreased Glucagon Secretion Pancreas->Glucagon_Suppression Gastric_Emptying Slowed Gastric Emptying Stomach->Gastric_Emptying Appetite_Suppression Increased Satiety Brain->Appetite_Suppression SGLT2_Pathway SGLT2_Inhibitor SGLT2 Inhibitor Kidney Kidney (Proximal Tubule) SGLT2_Inhibitor->Kidney SGLT2_Inhibition SGLT2 Inhibition Kidney->SGLT2_Inhibition Glucose_Reabsorption Decreased Glucose Reabsorption SGLT2_Inhibition->Glucose_Reabsorption Urinary_Glucose Increased Urinary Glucose Excretion Glucose_Reabsorption->Urinary_Glucose Blood_Glucose Lowered Blood Glucose Urinary_Glucose->Blood_Glucose

References

A Comparative Analysis of EGFR Tyrosine Kinase Inhibitors in Non-Small Cell Lung Cancer: Replicating Key Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Please Note: The initially requested compound, S-15261, could not be identified in publicly available scientific literature. Therefore, this guide utilizes Gefitinib, a well-characterized EGFR inhibitor, as a representative example to demonstrate the requested format and content. This document is intended for researchers, scientists, and drug development professionals to provide a comparative overview of Gefitinib and its alternatives, supported by experimental data.

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key component of signaling pathways that regulate cell growth and survival.[1] In many non-small cell lung cancers (NSCLC), particularly those with activating mutations in the EGFR gene, this pathway is constitutively active, driving tumor proliferation.[1][2] Gefitinib competes with adenosine triphosphate (ATP) for its binding site on the intracellular domain of EGFR, thereby inhibiting autophosphorylation and blocking downstream signaling.[2] This leads to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.[2]

Comparative Efficacy of EGFR Inhibitors

Gefitinib belongs to the first generation of EGFR tyrosine kinase inhibitors (TKIs), alongside Erlotinib. A second-generation inhibitor, Afatinib, irreversibly binds to the EGFR family of receptors.[3][4] The following tables summarize comparative data from in vitro and clinical studies.

Table 1: In Vitro Potency of EGFR Inhibitors in NSCLC Cell Lines

Cell LineEGFR Mutation StatusGefitinib IC₅₀ (µM)Erlotinib IC₅₀ (µM)Afatinib IC₅₀ (µM)
PC-9Exon 19 Deletion<1 (highly sensitive)Data not specifiedExquisitely sensitive
H3255L858RMore sensitive to GefitinibData not specifiedLess sensitive than Gefitinib
H1650Exon 19 Deletion, PTEN lossInactiveInactiveInactive
PC9-GR1Exon 19 Del, T790MResistantResistantSome inhibitory activity

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data is compiled from multiple sources and represents a qualitative summary. Specific values can vary between experiments.[5]

Table 2: Clinical Efficacy of First- and Second-Generation EGFR TKIs in EGFR-Mutated NSCLC

ParameterGefitinibErlotinibAfatinib
Objective Response Rate (ORR) 52.3% - 73.7%56.3%68.6%
Median Progression-Free Survival (PFS) (months) 9.9 - 13.010.8 - 13.014.7
Median Overall Survival (OS) (months) 17.7 - 20.118.5 - 22.922.2

ORR: The percentage of patients whose tumor is reduced by a certain amount and for a specific period of time. PFS: The length of time during and after the treatment of a disease that a patient lives with the disease but it does not get worse. OS: The length of time from either the date of diagnosis or the start of treatment for a disease that patients are still alive. Data is a synthesis from multiple clinical trials and meta-analyses. Values can differ based on the specific patient population and trial design.[6][7][8]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are standard protocols for assessing the efficacy of EGFR inhibitors.

Protocol 1: Cell Viability Assessment using MTT Assay

This assay determines the cytotoxic effect of a compound on cancer cell lines.

  • Cell Seeding: Plate NSCLC cells (e.g., PC-9) in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Gefitinib, Erlotinib, and Afatinib in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically <0.5%).

  • Incubation: Replace the existing medium with the drug-containing medium and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value for each compound.[9][10]

Protocol 2: Analysis of EGFR Phosphorylation by Western Blot

This method is used to detect the inhibition of EGFR signaling.

  • Cell Culture and Treatment: Grow NSCLC cells to 70-80% confluency in 6-well plates. Serum-starve the cells overnight to reduce basal signaling.

  • Inhibitor Pre-treatment: Treat the cells with varying concentrations of the EGFR inhibitor for 2 hours.

  • Ligand Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-15 minutes to induce EGFR phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR. A loading control like GAPDH or β-actin should also be probed to ensure equal protein loading.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the extent of p-EGFR inhibition relative to the total EGFR and the loading control.[11][12]

Visualizations

EGFR Signaling Pathway and Inhibition by Gefitinib

EGFR_Signaling Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Gefitinib Gefitinib Gefitinib->Dimerization Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Experimental Workflow for In Vitro Evaluation of EGFR Inhibitors

Experimental_Workflow start Start cell_culture Culture NSCLC Cell Lines start->cell_culture mtt_assay MTT Assay (IC₅₀ Determination) cell_culture->mtt_assay western_blot Western Blot (p-EGFR Inhibition) cell_culture->western_blot data_analysis Data Analysis & Comparison mtt_assay->data_analysis western_blot->data_analysis conclusion Conclusion data_analysis->conclusion

References

A Head-to-Head Benchmarking of S-15261 Against Leading Oral Therapies for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This comprehensive guide provides a detailed comparative analysis of the novel insulin-sensitizing agent, S-15261, against established first-line and second-line oral therapies for type 2 diabetes: metformin and the thiazolidinedione (TZD) class of drugs. This document is intended for researchers, scientists, and drug development professionals, offering an objective evaluation of this compound's performance based on available preclinical data.

Executive Summary

This compound is an orally active compound that demonstrates potent insulin-sensitizing effects. It functions as a prodrug, being enzymatically cleaved into its active metabolite, S-15511. Preclinical studies in the JCR:LA-cp rat, a model of obesity and insulin resistance, have shown that this compound improves insulin sensitivity, reduces plasma insulin and triglyceride levels, and enhances glucose disposal. This guide will delve into the mechanistic distinctions and comparative efficacy of this compound relative to metformin, an AMPK activator, and thiazolidinediones, which are PPARγ agonists.

Data Presentation: A Comparative Overview

The following tables summarize the key comparative data from preclinical studies involving this compound, metformin, and the thiazolidinedione, troglitazone, in the JCR:LA-cp rat model of insulin resistance.

ParameterThis compoundMetforminTroglitazone
Mechanism of Action Insulin Sensitizer (via active metabolite S-15511)AMPK ActivatorPPARγ Agonist
Effect on Food Intake ReductionNo significant effectSlight Increase
Effect on Body Weight ReductionNo significant effectNo significant effect
Effect on Plasma Insulin DecreaseNo improvementHalved insulin response in meal tolerance test
Effect on Postprandial Insulin Peak PreventedNo improvementHalved insulin response
Effect on Vascular Contractile Response Reduced exaggerated response to norepinephrineNot reportedNo effect
Effect on Nitric Oxide-Mediated Relaxation IncreasedNot reportedNot reported

Table 1: Comparative Effects of this compound, Metformin, and Troglitazone in JCR:LA-cp Rats. Data compiled from preclinical studies.

Gene TargetEffect of this compoundImplication in Glucose Metabolism
Phosphoenolpyruvate carboxykinase (PEPCK)Decreased ExpressionReduced Gluconeogenesis
Glucose-6-phosphatase (G6Pase)Decreased ExpressionReduced Gluconeogenesis
Acetyl-CoA carboxylase (ACC)Stimulated ExpressionIncreased Fatty Acid Synthesis, Reduced Fatty Acid Oxidation
Acyl-CoA synthaseStimulated ExpressionFatty Acid Activation
Carnitine palmitoyltransferase I (CPT1)Reduced ExpressionDecreased Fatty Acid Oxidation
Hydroxymethyl-glutaryl-CoA synthaseReduced ExpressionDecreased Ketogenesis

Table 2: Documented Effects of this compound on Hepatic Gene Expression. These changes collectively suggest a shift in hepatic metabolism towards reduced glucose production and altered lipid metabolism.

Signaling Pathways and Mechanisms of Action

To visually delineate the distinct mechanisms of this compound and the comparator therapies, the following signaling pathway diagrams are provided.

cluster_S15261 This compound (via S-15511) Signaling S15261 This compound (Prodrug) S15511 S-15511 (Active Metabolite) S15261->S15511 Esterase Cleavage Liver Liver S15511->Liver PEPCK PEPCK Expression Liver->PEPCK Inhibits G6Pase G6Pase Expression Liver->G6Pase Inhibits ACC ACC Expression Liver->ACC Stimulates CPT1 CPT1 Expression Liver->CPT1 Inhibits Glucose_Production Hepatic Glucose Production

Caption: this compound's active metabolite, S-15511, modulates hepatic gene expression.

cluster_Metformin Metformin Signaling Pathway Metformin Metformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria Inhibits AMP_ATP ↑ AMP/ATP Ratio Mitochondria->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis Inhibits Glucose_Uptake Glucose Uptake (Muscle, Adipose) AMPK->Glucose_Uptake Stimulates

Caption: Metformin's primary mechanism involves the activation of AMPK.

cluster_TZD Thiazolidinedione (TZD) Signaling Pathway TZD Thiazolidinedione PPARg PPARγ TZD->PPARg Agonist Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA) Heterodimer->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Insulin_Sensitivity ↑ Insulin Sensitivity Gene_Expression->Insulin_Sensitivity

Caption: Thiazolidinediones act as agonists for the nuclear receptor PPARγ.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative analysis are provided below to ensure reproducibility and critical evaluation of the findings.

Oral Glucose Tolerance Test (OGTT) in Rats

Objective: To assess the ability of an animal to clear a glucose load from the bloodstream, providing an index of in vivo insulin sensitivity.

Protocol:

  • Animal Preparation: Male JCR:LA-cp rats are fasted overnight (12-16 hours) with free access to water.

  • Baseline Blood Sample: A baseline blood sample (t=0) is collected from the tail vein to measure fasting blood glucose and insulin levels.

  • Glucose Administration: A solution of D-glucose (typically 2 g/kg body weight) is administered orally via gavage.

  • Serial Blood Sampling: Subsequent blood samples are collected at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Analyte Measurement: Blood glucose concentrations are measured immediately using a glucometer. Plasma is separated from the remaining blood for subsequent insulin measurement by ELISA.

  • Data Analysis: The area under the curve (AUC) for both glucose and insulin is calculated to quantify the overall response.

cluster_OGTT Oral Glucose Tolerance Test (OGTT) Workflow Fasting Overnight Fasting Baseline Baseline Blood Sample (t=0) Fasting->Baseline Gavage Oral Glucose Gavage (2 g/kg) Baseline->Gavage Sampling Serial Blood Sampling (15, 30, 60, 90, 120 min) Gavage->Sampling Analysis Glucose & Insulin Measurement Sampling->Analysis AUC AUC Calculation Analysis->AUC

Caption: Workflow for the Oral Glucose Tolerance Test (OGTT) in rats.

Hyperinsulinemic-Euglycemic Clamp in Rats

Objective: To provide a quantitative measure of insulin sensitivity by assessing the amount of glucose required to maintain euglycemia under hyperinsulinemic conditions.

Protocol:

  • Surgical Preparation: Rats are anesthetized, and catheters are implanted in the jugular vein (for infusions) and carotid artery (for blood sampling). Animals are allowed to recover for 5-7 days.

  • Fasting: Rats are fasted for 5-6 hours prior to the clamp procedure.

  • Infusions: A primed-continuous infusion of human insulin is initiated to raise plasma insulin to a desired level. A variable infusion of 20% dextrose is started and adjusted to maintain blood glucose at a constant basal level (euglycemia).

  • Blood Sampling: Arterial blood samples are collected every 5-10 minutes to monitor blood glucose levels.

  • Steady State: The glucose infusion rate (GIR) is recorded once a steady state of euglycemia is achieved for at least 30 minutes.

  • Data Analysis: The average GIR during the last 30 minutes of the clamp is used as a measure of whole-body insulin sensitivity.

cluster_Clamp Hyperinsulinemic-Euglycemic Clamp Workflow Surgery Catheter Implantation & Recovery Fasting Fasting (5-6h) Surgery->Fasting Infusion Insulin & Glucose Infusion Fasting->Infusion Sampling Arterial Blood Sampling (q5-10min) Infusion->Sampling Steady_State Achieve Steady State (Euglycemia) Sampling->Steady_State Feedback to adjust glucose infusion GIR Record Glucose Infusion Rate (GIR) Steady_State->GIR

Caption: Workflow for the Hyperinsulinemic-Euglycemic Clamp in rats.

Conclusion

This compound presents a promising profile as an insulin-sensitizing agent with a distinct mechanism of action compared to current oral diabetes therapies. Its ability to reduce body weight and food intake in preclinical models, in addition to its positive effects on insulin sensitivity and vascular function, suggests potential advantages. The modulation of key hepatic enzymes involved in gluconeogenesis and lipid metabolism provides a basis for its therapeutic effects. Further research is warranted to fully elucidate the molecular targets of its active metabolite, S-15511, and to translate these preclinical findings into the clinical setting. This guide provides a foundational comparison to aid in the ongoing research and development of novel therapeutics for type 2 diabetes.

Safety Operating Guide

Clarification of S-15261 and Proper Disposal Procedures in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Product Identification: Initial research indicates that S-15261 is a product number for 8 x 12" 6 Mil Reclosable Bags, which are made of Low-Density Polyethylene (LDPE). These bags are suitable for a variety of applications, including in research and laboratory environments.

This guide provides essential safety and logistical information for the proper disposal of these polyethylene bags, tailored for researchers, scientists, and drug development professionals. The procedures outlined below address disposal based on the contamination status of the bags.

Disposal of Uncontaminated Polyethylene Bags

Polyethylene bags that have not come into contact with hazardous materials (chemical, biological, or radiological) can be disposed of through standard recycling or general waste streams.

Experimental Protocol for Uncontaminated Bag Disposal:

  • Segregation: Ensure the bags are free from any form of contamination.

  • Cleaning: If necessary, clean the bags to remove any non-hazardous residues.

  • Recycling: LDPE is designated by the recycling symbol #4.[1][2][3][4] While not always accepted in curbside recycling programs, many facilities have designated drop-off points for plastic film recycling.[2]

  • General Waste: If recycling is not available, uncontaminated bags can be disposed of in the general laboratory trash.

Disposal of Contaminated Polyethylene Bags

In a laboratory setting, it is crucial to assume that bags may be contaminated with hazardous materials. Proper segregation and disposal are mandatory to ensure safety and compliance.

Data Presentation: Disposal Procedures for Contaminated this compound Bags

Contamination TypeBag Color RecommendationPre-Disposal TreatmentFinal Disposal Method
Non-Hazardous Standard/ClearNoneRecycling or General Waste
Biohazardous Red or Orange with Biohazard SymbolAutoclaving (if required by institutional policy)Designated biohazardous waste stream for incineration.[5][6]
Chemical (Non-P/U-listed) Transparent (for visibility of contents)Place in a sealed, compatible outer container.Labeled hazardous waste container.[7][8]
Chemical (P- and U-listed) TransparentDo not attempt to decontaminate.Labeled hazardous waste container for acutely hazardous waste.

Experimental Protocol for Biohazardous Bag Disposal:

  • Segregation: Place bags contaminated with biological materials (e.g., cultures, tissues, bodily fluids) directly into a designated biohazard waste container lined with a red or orange biohazard bag.[9][10]

  • Labeling: Ensure the biohazard bag is clearly marked with the universal biohazard symbol.[11]

  • Sealing: Securely seal the bag when it is no more than three-quarters full to prevent spills and aerosol generation.[12]

  • Storage: Store the sealed bags in a designated, secure area away from public access until collection.[6][11]

  • Treatment and Disposal: The collected biohazardous waste is typically sterilized by autoclaving or disposed of via incineration by a certified waste management company.[6]

Experimental Protocol for Chemically Contaminated Bag Disposal:

  • Segregation: Bags contaminated with chemical residues should be treated as chemical waste.

  • Containment: Place the contaminated bag into a larger, chemically compatible, and sealable container. For solid waste, this may be a designated hazardous waste box or drum.[7]

  • Labeling: The outer container must be clearly labeled with the words "Hazardous Waste" and a description of the chemical constituents.[7][13]

  • Storage: Store the container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Mandatory Visualization:

The following diagram illustrates the decision-making process for the proper disposal of this compound polyethylene bags in a laboratory environment.

G start This compound Bag Disposal is_contaminated Is the bag contaminated? start->is_contaminated uncontaminated Uncontaminated is_contaminated->uncontaminated No contamination_type What is the type of contamination? is_contaminated->contamination_type Yes recycle Recycle (if available) uncontaminated->recycle general_waste General Waste uncontaminated->general_waste biohazardous Biohazardous contamination_type->biohazardous Biological chemical Chemical contamination_type->chemical Chemical bio_waste_stream Dispose in Biohazardous Waste Stream biohazardous->bio_waste_stream chem_waste_stream Dispose in Hazardous Chemical Waste Stream chemical->chem_waste_stream

Caption: Decision workflow for this compound bag disposal.

References

Understanding S-15261: A Guide to Safe Handling and Use in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: The designation "S-15261" does not refer to a chemical substance but is a product code for 8 x 12" 6 Mil Reclosable Bags manufactured by Uline. These bags are composed of Low-Density Polyethylene (LDPE). This guide provides essential safety and logistical information for the appropriate use of these bags in a research and development environment.

Material Composition and Properties

The following table summarizes the key characteristics of the this compound reclosable bags, which are made of 100% virgin low-density polyethylene film.

PropertyDescriptionCitation
Material Low-Density Polyethylene (LDPE)[1]
Composition Free of Sulfur, Amine, Silicone, Latex, BHT, Chlorine, and PVC.[1]
Certifications Meets FDA and USDA specifications for food contact.[1]
Physical State Solid[2]
Recycling Recyclable #4[1]
Temperature Range 20° - 150° F[1]
Chemical Resistance Incompatible with strong oxidizers, acids, and bases.[2]

Health and Safety Information

Under normal conditions of use, these polyethylene bags are not considered hazardous. They are classified as an "article," meaning a manufactured item that does not release more than trace amounts of hazardous chemicals and poses no immediate physical or health risk.[2]

Personal Protective Equipment (PPE):

For general handling of the bags themselves, no specific personal protective equipment is required. However, the PPE required will be determined by the contents placed within the bag.

First Aid Measures:

  • Eye Contact: No first aid is typically needed. If irritation occurs from the bag's material, rinse gently with water.[2]

  • Skin Contact: No first aid is normally required. Wash skin after handling.[2]

  • Inhalation: No harmful effects are expected from normal use.[2] If the bags are exposed to high heat and decomposition products are inhaled, move to fresh air.[2][3]

  • Ingestion: No known significant effects or critical hazards.[3]

Fire and Explosion Hazards:

  • Polyethylene is not flammable under normal conditions.[2]

  • Fine dust from the material could form combustible mixtures in the air.[4]

  • In case of fire, use an extinguishing agent suitable for the surrounding fire.[3] Firefighters should wear appropriate protective equipment.[3]

  • Hazardous decomposition products upon burning include carbon dioxide and carbon monoxide.[2]

Operational Plans: Use and Disposal

Recommended Uses:

  • Ideal for storing auto and machinery parts, electrical panels, printing plates, and tools.[1]

  • Archival quality and acid-free for long-term storage.[1]

  • Can be used in a freezer, but are not suitable for quick/flash freezing.[1]

Limitations of Use:

  • Not recommended for use with dry ice.[1]

  • Not microwaveable and cannot be used for baking, cooking, or boiling.[1]

  • The bags are not leakproof, waterproof, or airtight.[1]

Disposal:

  • These bags are recyclable as #4 plastic.[1]

  • Dispose of the bag and its contents in accordance with local, state, and federal regulations. The nature of the contents will determine the appropriate disposal method.

Experimental Workflow: General Laboratory Use

While detailed experimental protocols and signaling pathways are not applicable to this product, the following workflow outlines the general use of this compound bags in a laboratory setting for sample containment and disposal.

G cluster_prep Preparation cluster_use Usage cluster_storage Storage cluster_disposal Disposal prep1 Select appropriate bag size and thickness prep2 Don appropriate PPE based on sample to be stored prep1->prep2 use1 Place sample or item into the bag prep2->use1 use2 Securely close the heavy-duty zipper use1->use2 use3 Label the bag clearly with contents and date use2->use3 store1 Store in a designated, dry, and cool area use3->store1 store2 Avoid contact with strong oxidizers, acids, and bases store1->store2 disp1 Consult institutional guidelines for waste disposal store2->disp1 disp2 Dispose of bag and contents in the appropriate waste stream disp1->disp2

Caption: General workflow for the use of this compound bags in a laboratory.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。